1,5-diphenyl-1H-pyrazole-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1,5-diphenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)14-11-15(12-7-3-1-4-8-12)18(17-14)13-9-5-2-6-10-13/h1-11H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMZLVASVSISLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357831 | |
| Record name | 1,5-diphenyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13599-22-9 | |
| Record name | 1,5-diphenyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Characterization of 1,5-Diphenyl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, provides spectroscopic data for its identification and structural elucidation, outlines its synthesis, and discusses its potential biological activities, particularly as a monoacylglycerol lipase (MAGL) inhibitor. All quantitative data is presented in structured tables, and key experimental protocols are described. Visual diagrams of the synthetic pathway and a relevant biological signaling pathway are included to facilitate understanding.
Physicochemical Properties
This compound is a white crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₁₂N₂O₂ |
| Molecular Weight | 264.28 g/mol |
| Melting Point | 182-188 ºC |
| Appearance | White crystalline powder |
| CAS Number | 13599-22-9 |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.99 | broad singlet | 1H | -COOH |
| 7.17 - 7.40 | multiplet | 10H | Aromatic protons |
| 6.74 | singlet | 1H | Pyrazole C4-H |
| Chemical Shift (δ) ppm | Assignment |
| ~163 | Carboxylic Acid Carbonyl (C=O) |
| ~145 | Pyrazole C5 |
| ~144 | Pyrazole C3 |
| ~139-125 | Aromatic Carbons |
| ~110 | Pyrazole C4 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are expected in the following regions:
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~3100 | C-H stretch (aromatic) |
| ~1700 | C=O stretch (carboxylic acid) |
| 1600-1450 | C=C stretch (aromatic and pyrazole rings) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
| m/z | Assignment |
| 264.09 | [M]⁺ (Molecular Ion) |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the formation of the corresponding ethyl ester followed by its hydrolysis.
An In-depth Technical Guide to 1,5-diphenyl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Core Identification
IUPAC Name: 1,5-diphenyl-1H-pyrazole-3-carboxylic acid
CAS Number: 13599-22-9[1]
Physicochemical and Pharmacological Profile
This compound is a heterocyclic organic compound featuring a pyrazole core substituted with two phenyl groups and a carboxylic acid moiety. This molecular architecture makes it a valuable building block in medicinal chemistry and materials science. Its derivatives are noted for a range of biological activities, including potential anti-inflammatory, analgesic, and antimicrobial properties. The carboxylic acid group, in particular, enhances its reactivity, making it a key intermediate for synthesizing more complex, biologically active molecules.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂N₂O₂ | [1] |
| Molecular Weight | 264.28 g/mol | [1] |
| Melting Point | 182-188 ºC | [1] |
| Appearance | White crystalline powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. One common pathway involves the reaction of a furandione with a hydrazone, followed by hydrolysis.
Experimental Protocol: Synthesis via Furandione Pathway
This protocol is a representative method based on literature descriptions for the synthesis of the pyrazole core structure.
Objective: To synthesize this compound.
Materials:
-
4-ethoxycarbonyl-5-phenyl-2,3-furandione
-
N-benzylidene-N'-phenyl hydrazine
-
Toluene (anhydrous)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus
Methodology:
-
Step 1: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-ethoxycarbonyl-5-phenyl-2,3-furandione (1 equivalent) in anhydrous toluene.
-
Add N-benzylidene-N'-phenyl hydrazine (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress using TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude ester, ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, using column chromatography or recrystallization.
-
-
Step 2: Hydrolysis to this compound
-
Dissolve the purified ester from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
After cooling the reaction mixture in an ice bath, acidify it with dilute hydrochloric acid until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic impurities.
-
Dry the product, this compound, in a vacuum oven.
-
Logical Workflow for Synthesis
Caption: Synthetic pathway for this compound.
Applications in Research and Drug Development
This pyrazole derivative is a versatile intermediate in several key areas of chemical and pharmaceutical research:
-
Pharmaceuticals: It serves as a crucial starting material for the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.[1] The pyrazole scaffold is a well-known pharmacophore present in several marketed drugs.
-
Agrochemicals: The compound is utilized in the creation of new herbicides and fungicides, contributing to crop protection and improved agricultural yields.[1]
-
Material Science: Its structural properties are exploited in the synthesis of advanced polymers and coatings, aiming to enhance durability and environmental resistance.[1]
-
Biochemistry: As an enzyme inhibitor, it is used in research to study metabolic pathways and identify potential therapeutic targets.[1]
Potential Signaling and Biological Activity
While a specific, detailed signaling pathway for this compound is not extensively documented, pyrazole derivatives are broadly recognized for their interaction with various biological targets. Derivatives of pyrazole-3-carboxylic acid have been investigated for their ability to be carriers for nitric oxide (NO), a key signaling molecule in inflammatory processes.
General Experimental Workflow for Biological Activity Screening
Caption: General workflow for screening the biological activity of pyrazole derivatives.
References
Spectroscopic Analysis of 1,5-Diphenyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Introduction to this compound
This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their wide range of pharmacological activities. The structural characterization of this molecule is paramount for its identification, purity assessment, and for understanding its structure-activity relationships in drug design and development. Spectroscopic techniques are indispensable tools for this purpose.
Spectroscopic Data
The following sections present the spectroscopic data for this compound, summarized in structured tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.99 | broad singlet | 1H | Carboxylic acid proton (-COOH) |
| 7.40-7.17 | multiplet | 10H | Aromatic protons (2 x C₆H₅) |
| 6.74 | singlet | 1H | Pyrazole C4-H |
¹³C NMR (Carbon-13) NMR Data
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Note: The following chemical shifts are estimated based on the data for the corresponding methyl ester and known substituent effects.
| Chemical Shift (δ) ppm (Estimated) | Assignment |
| ~164 | Carboxylic acid carbonyl carbon (C=O) |
| ~145 | Pyrazole C5 |
| ~144 | Pyrazole C3 |
| ~139 | Phenyl C1 (attached to N1) |
| ~130 | Phenyl C1 (attached to C5) |
| ~129.5 | Phenyl C2/C6 (attached to N1) |
| ~129.0 | Phenyl C3/C5 (attached to C5) |
| ~128.8 | Phenyl C4 (attached to C5) |
| ~128.6 | Phenyl C4 (attached to N1) |
| ~125.7 | Phenyl C2/C6 (attached to C5) |
| ~110 | Pyrazole C4 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch of carboxylic acid |
| 3100-3000 | Medium | Aromatic C-H stretch |
| ~1700 | Strong | C=O stretch of carboxylic acid |
| 1600-1585 | Medium-Strong | C=C stretch (aromatic rings) |
| 1500-1400 | Medium-Strong | C=C stretch (aromatic and pyrazole rings) |
| 1320-1210 | Medium | C-O stretch of carboxylic acid |
| 900-675 | Strong | C-H out-of-plane bend (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Interpretation |
| 265.1 | [M+H]⁺ (Molecular ion + proton) |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.
Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process involving the synthesis of the corresponding ethyl ester followed by hydrolysis.
Step 1: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
A detailed protocol for a similar synthesis involves the reaction of a furandione with a hydrazine derivative.[1]
Step 2: Hydrolysis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
-
Dissolution: Dissolve ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Acidification: After completion of the reaction, cool the mixture to room temperature and acidify with a dilute mineral acid (e.g., HCl) until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to yield this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the chemical shifts using the residual solvent peak as an internal standard. Integrate the signals in the ¹H NMR spectrum and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.
FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion.
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis.
Caption: Workflow for the synthesis and spectroscopic characterization.
Caption: Logical flow from sample to spectroscopic data output.
References
physical and chemical properties of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid
An In-depth Technical Guide to 1,5-Diphenyl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound featuring a pyrazole core substituted with two phenyl groups and a carboxylic acid moiety. This molecule serves as a crucial building block and a key intermediate in the synthesis of a wide array of biologically active compounds.[1][2] Its structural features make it a versatile scaffold in medicinal chemistry and materials science.[1][3] Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][3][4] This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with detailed experimental protocols.
Physicochemical Properties
This compound presents as a white crystalline powder under standard conditions.[1] It is soluble in organic solvents such as ethanol and dichloromethane.[2] Key identifying and physical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Synonyms | 1,5-diphenyl-1H-pyrazole-3-carboxylate | [5] |
| CAS Number | 13599-22-9 | [1] |
| Molecular Formula | C₁₆H₁₂N₂O₂ | [1][5] |
| Molecular Weight | 264.28 g/mol | [1][5] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 182-188 °C | [1] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | [5] |
| LogP | 3.2375 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 3 | [5] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Multiplets between δ 7.20-7.40 ppm (10H, aromatic protons from two phenyl groups).- A singlet around δ 7.10 ppm (1H, proton on the pyrazole ring at C4).- A broad singlet at δ > 12 ppm (1H, carboxylic acid proton). |
| ¹³C NMR | - Signal around δ 163-165 ppm (carboxylic acid carbon).- Signals for pyrazole ring carbons (C3, C4, C5) between δ 110-145 ppm.- Signals for aromatic carbons of the two phenyl groups between δ 125-140 ppm. |
| FT-IR (cm⁻¹) | - A broad band from 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid).- A sharp peak around 1700-1725 cm⁻¹ (C=O stretch of carboxylic acid).- Peaks around 1500-1600 cm⁻¹ (C=C and C=N stretching of aromatic and pyrazole rings). |
| Mass Spec (ESI⁻) | Expected [M-H]⁻ ion at m/z ≈ 263.08. |
Experimental Protocols
Synthesis of this compound
The most common route for synthesizing 1,5-disubstituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine.[3] This protocol outlines a representative synthesis.
Methodology:
-
Preparation of the β-keto ester: Ethyl benzoylpyruvate is prepared by the Claisen condensation of ethyl acetate and ethyl benzoate.
-
Cyclocondensation: Phenylhydrazine (1.0 equivalent) is added to a solution of ethyl benzoylpyruvate (1.0 equivalent) in a suitable solvent, such as ethanol or acetic acid.
-
Reaction: The mixture is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.
-
Hydrolysis: The crude ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of a base, such as sodium hydroxide (NaOH).[7]
-
Purification: After hydrolysis, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the this compound. The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield a pure white crystalline powder.[7]
Synthesis of 1,5-Diphenyl-1H-pyrazole-3-carboxamide Derivatives
The carboxylic acid can be readily converted into various derivatives, such as amides, which are often explored for biological activity.[8][9]
Methodology:
-
Activation of Carboxylic Acid: this compound (1.0 equivalent) is converted to its more reactive acid chloride. This is typically achieved by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF). The reaction is usually carried out at room temperature until the evolution of gas ceases.
-
Amide Coupling: The resulting acid chloride is then reacted in situ or after isolation with a desired primary or secondary amine (1.1 equivalents) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.[7]
-
Purification: The final carboxamide product is purified using standard techniques such as extraction, followed by column chromatography on silica gel or recrystallization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. Buy 1,3-diphenyl-1H-pyrazole-5-carboxylic acid | 964-42-1 [smolecule.com]
- 4. mc.minia.edu.eg [mc.minia.edu.eg]
- 5. chemscene.com [chemscene.com]
- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flore.unifi.it [flore.unifi.it]
- 8. asianpubs.org [asianpubs.org]
- 9. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide to the Core Chemistry of Pyrazoles for Researchers, Scientists, and Drug Development Professionals
Introduction to Pyrazole Chemistry: A Cornerstone in Medicinal and Materials Science
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of organic chemistry.[1] Its unique structural and electronic properties have made it a privileged scaffold in medicinal chemistry, agrochemicals, and materials science.[2][3] Pyrazole and its derivatives exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4] This is exemplified by their presence in prominent drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction medication Sildenafil.[2][5] This technical guide provides an in-depth exploration of the fundamental chemistry of pyrazoles, including their synthesis, properties, and reactivity, with a focus on applications relevant to drug development and scientific research.
Core Concepts in Pyrazole Chemistry
Structure and Aromaticity
The pyrazole ring is a planar, five-membered heterocycle with the molecular formula C₃H₄N₂.[1] It is an aromatic system, adhering to Hückel's rule with a delocalized 6π-electron system.[6] One nitrogen atom (N1) is considered "pyrrole-like" as its lone pair of electrons participates in the aromatic sextet, rendering it acidic. The other nitrogen atom (N2) is "pyridine-like," with its lone pair residing in an sp² hybrid orbital in the plane of the ring, which imparts basic properties to the molecule.[4][6]
The numbering of the pyrazole ring begins at the nitrogen atom bearing a hydrogen or a substituent, proceeding towards the second nitrogen atom.
Tautomerism
A key feature of N-unsubstituted pyrazoles is annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms.[7] This equilibrium is influenced by the nature and position of substituents on the carbon atoms of the ring.[8] For instance, electron-withdrawing groups on the C3 or C5 positions can influence the position of the tautomeric equilibrium.
Chemical Reactivity
The reactivity of the pyrazole ring is dictated by the electron distribution within the aromatic system. The C4 position is electron-rich and, therefore, susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation.[6][7] Conversely, the C3 and C5 positions are electron-deficient, making them targets for nucleophilic attack under certain conditions.[6] The N1 nitrogen, being acidic, can be readily deprotonated by a base to form a pyrazolate anion, which is a potent nucleophile for alkylation and acylation reactions.[4]
Key Synthetic Methodologies for the Pyrazole Core
The construction of the pyrazole ring can be achieved through various synthetic strategies. The most prominent methods are detailed below, including generalized experimental protocols.
Knorr Pyrazole Synthesis
The Knorr synthesis is a classic and versatile method for preparing pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[2][9]
-
Reactants:
-
1,3-Dicarbonyl Compound (e.g., Acetylacetone) (1.0 eq)
-
Hydrazine derivative (e.g., Phenylhydrazine) (1.0 eq)
-
Solvent (e.g., Ethanol or Acetic Acid)
-
Acid catalyst (optional, e.g., a few drops of concentrated HCl or H₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Add the hydrazine derivative to the solution. The reaction may be exothermic.
-
If using a catalyst, add it to the reaction mixture.
-
Heat the mixture to reflux for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by vacuum filtration. If not, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to yield the pure pyrazole derivative.
-
Synthesis from α,β-Unsaturated Carbonyl Compounds
The reaction of α,β-unsaturated aldehydes or ketones with hydrazines provides a direct route to pyrazolines, which can be subsequently oxidized to pyrazoles.[10]
-
Reactants:
-
α,β-Unsaturated Ketone (e.g., Chalcone) (1.0 eq)
-
Hydrazine Hydrate (1.1 eq)
-
Solvent (e.g., Ethanol)
-
Oxidizing agent (e.g., Iodine, air)
-
-
Procedure:
-
Dissolve the α,β-unsaturated ketone in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution and reflux the mixture for 2-6 hours.
-
Monitor the formation of the pyrazoline intermediate by TLC.
-
After the initial reaction is complete, introduce an oxidizing agent. For air oxidation, the reaction can be stirred at reflux open to the atmosphere. If using iodine, it is added portion-wise until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the desired pyrazole.
-
1,3-Dipolar Cycloaddition of Diazoalkanes
The [3+2] cycloaddition reaction between a diazoalkane (as the 1,3-dipole) and an alkyne (as the dipolarophile) is a powerful method for constructing the pyrazole ring.[11] This reaction is often highly regioselective.
-
Reactants:
-
Alkyne (e.g., Phenylacetylene) (1.0 eq)
-
Diazoalkane (e.g., Diazomethane, generated in situ or as a solution in ether) (1.0 - 1.2 eq)
-
Solvent (e.g., Diethyl ether, THF)
-
-
Procedure:
-
Caution: Diazoalkanes are toxic and potentially explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Dissolve the alkyne in the chosen solvent in a flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the solution of the diazoalkane to the alkyne solution over a period of 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench any excess diazoalkane by the slow addition of acetic acid until the yellow color disappears.
-
Remove the solvent under reduced pressure and purify the resulting pyrazole by column chromatography or recrystallization.
-
Quantitative Data of Pyrazole and Derivatives
The following table summarizes key physical and spectroscopic data for pyrazole.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₄N₂ | [1] |
| Molecular Weight | 68.08 g/mol | |
| Melting Point | 70 °C | [7] |
| Boiling Point | 188 °C | [6] |
| pKa (for protonation) | 2.5 | [12] |
| pKa (for deprotonation) | 14.21 | [13] |
| ¹H NMR (CDCl₃, δ ppm) | 7.61 (2H, d, H3/H5), 6.31 (1H, t, H4) | [6] |
| ¹³C NMR (CDCl₃, δ ppm) | 134.3 (C3/C5), 105.2 (C4) | [6] |
Pyrazoles in Drug Development: Case Studies
The pyrazole scaffold is a key component in numerous blockbuster drugs. The following sections detail the synthesis and mechanism of action of two prominent examples.
Celecoxib (Celebrex®)
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[14] Its synthesis prominently features the Knorr pyrazole synthesis.
The synthesis of Celecoxib involves the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione with 4-sulfonamidophenylhydrazine.[2]
Celecoxib exerts its anti-inflammatory effects by selectively binding to and inhibiting the COX-2 enzyme.[15] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[14] By inhibiting this pathway, Celecoxib reduces the production of pro-inflammatory prostaglandins.
Sildenafil (Viagra®)
Sildenafil is a widely used medication for the treatment of erectile dysfunction and pulmonary arterial hypertension.[5] Its core structure is a fused pyrazolo-pyrimidinone.
The synthesis of sildenafil is a multi-step process that begins with the formation of a pyrazole carboxylic acid ester from a diketoester and hydrazine.[16][17] This is followed by a series of reactions including N-methylation, nitration, amidation, reduction of the nitro group, acylation, and finally cyclization to form the fused pyrimidinone ring.[5][16]
Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[18] In the context of erectile function, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[5] cGMP induces smooth muscle relaxation and vasodilation, leading to increased blood flow. PDE5 is the enzyme responsible for the degradation of cGMP.[5] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the vasodilatory effects of NO.[5]
Conclusion
The pyrazole core represents a remarkably versatile and enduring scaffold in chemical science. Its unique electronic properties and amenability to a variety of synthetic transformations have cemented its importance in the development of new therapeutics and functional materials. A thorough understanding of its fundamental chemistry, from its synthesis to its reactivity and interactions with biological systems, is crucial for researchers and scientists aiming to leverage this privileged heterocycle in their respective fields. The continued exploration of novel synthetic methodologies and the elucidation of the mechanisms of action of pyrazole-based compounds will undoubtedly lead to further innovations and advancements in science and medicine.
References
- 1. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. pharmajournal.net [pharmajournal.net]
- 4. ijnrd.org [ijnrd.org]
- 5. Sildenafil - Wikipedia [en.wikipedia.org]
- 6. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. name-reaction.com [name-reaction.com]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 12. imperial.ac.uk [imperial.ac.uk]
- 13. Pyrazoles- Heterocyclic Building Blocks| Ambeed [ambeed.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 17. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Screening of Pyrazole Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole carboxylic acid derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their inherent structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological screening of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this promising area.
Anticancer Activity
The anticancer potential of pyrazole carboxylic acid derivatives is a primary area of investigation. These compounds have been shown to exert cytotoxic effects against various cancer cell lines, often through the modulation of key signaling pathways involved in cell proliferation and survival.
Data Summary: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected pyrazole carboxylic acid derivatives against various cancer cell lines, with cytotoxicity typically measured as the half-maximal inhibitory concentration (IC50).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivative 1 | HCT-116 (Colon) | 1.1 | [1] |
| Pyrazole Derivative 1 | Huh-7 (Liver) | 1.6 | [1] |
| Pyrazole Derivative 1 | MCF-7 (Breast) | 3.3 | [1] |
| Pyrazole Derivative 2 | HCT116 (Colon) | 0.39 ± 0.06 | [1] |
| Pyrazole Derivative 2 | MCF-7 (Breast) | 0.46 ± 0.04 | [1] |
| Pyrazole Derivative 3 | MCF-7 (Breast) | 0.01 | [1] |
| Pyrazole Derivative 4 | NCI-H460 (Lung) | 0.03 | [1] |
| Pyrazole Derivative 5 | SF-268 (CNS) | 31.5 | [1] |
| 1,3-diarylpyrazole derivative | Raji (Lymphoma) | 25.2 ± 3.2 (GI50) | [1] |
| 1,3-diarylpyrazole derivative | HL60 (Leukemia) | 28.3 ± 1.53 (GI50) | [1] |
| Biotin-pyrazole derivative 3a | U251 (Brain) | 3.5 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[3]
Materials:
-
96-well microplates
-
Cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Pyrazole carboxylic acid derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.
-
Antimicrobial Activity
Pyrazole carboxylic acid derivatives have also demonstrated promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action can vary, but often involves the disruption of essential cellular processes in microorganisms.
Data Summary: Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of selected pyrazole carboxylic acid derivatives, with activity measured by the minimum inhibitory concentration (MIC) or the zone of inhibition.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Pyrazole-derived hydrazone 3 | A. baumannii | 4 | - | [1] |
| Difluorophenyl substituted derivative 4 | A. baumannii | 0.78 | - | [1] |
| Pyrazole-thiazole hybrid 10 | Gram-positive & Gram-negative bacteria | 1.9-3.9 | - | [1] |
| Imidazo-pyridine substituted pyrazole 18 | Gram-positive & Gram-negative bacteria | <1 | - | [1] |
| Pyrazole-triazole hybrid 21 | Gram-positive & Gram-negative bacteria | 10-15 | - | [1] |
| Pyrazole derivative 3 | E. coli | 0.25 | - | [4] |
| Pyrazole derivative 4 | S. epidermidis | 0.25 | - | [4] |
| Pyrazole derivative 2 | A. niger | 1 | - | [4] |
| Pyrazole Schiff base 6b | Various pathogens | 0.97-62.5 | - | [5] |
| Pyrazole Schiff base 7b | Various pathogens | 0.97-62.5 | - | [5] |
| Pyrazole Schiff base 7c | Various pathogens | 0.97-62.5 | - | [5] |
| Pyrazole Schiff base 8a | Various pathogens | 0.97-62.5 | - | [5] |
| Pyrazole Schiff base 8d | Various pathogens | 0.97-62.5 | - | [5] |
| Pyrazole Schiff base 9b | Various pathogens | 0.97-62.5 | - | [5] |
| Pyrazole derivative 10 | Bacillus cereus | 32 | - | [6] |
| Pyrazole derivative 10 | Micrococcus luteus | 128 | - | [6] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a common technique for screening the antimicrobial activity of compounds.
Materials:
-
Petri plates
-
Muller-Hinton agar
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile cork borer
-
Pyrazole carboxylic acid derivatives (dissolved in DMSO)
-
Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Clotrimazole)
-
Incubator
Procedure:
-
Media Preparation and Inoculation: Prepare Muller-Hinton agar and pour it into sterile Petri plates. Allow the agar to solidify. Inoculate the surface of the agar with a standardized suspension of the test microorganism.
-
Well Creation: Use a sterile cork borer to create wells of uniform diameter in the agar.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the pyrazole derivative solution at a specific concentration (e.g., 100 µg/mL) into each well. Also, include a well for the solvent control (DMSO) and a well for the standard antimicrobial drug.[7]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
Materials:
-
96-well microplates
-
Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
Bacterial and fungal strains
-
Pyrazole carboxylic acid derivatives (dissolved in DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the pyrazole derivatives in the appropriate broth in a 96-well microplate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.[8]
Anti-inflammatory Activity
Many pyrazole carboxylic acid derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. This inhibition reduces the production of prostaglandins, which are key mediators of inflammation.
Data Summary: Anti-inflammatory Activity
The following table summarizes the in vivo anti-inflammatory activity of selected pyrazole carboxylic acid derivatives, with activity measured as the percentage of paw edema inhibition in the carrageenan-induced paw edema model.
| Compound/Derivative | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point (hours) | Reference |
| Pyrazole derivative K-3 | 50 | 48.9 | 3 | [9] |
| Pyrazole derivative K-3 | 100 | 68.7 | 3 | [9] |
| Pyrazole derivative K-3 | 200 | 79.1 | 3 | [9] |
| Pyrazole derivative K-3 | 100 | 52.0 | 4 | [9] |
| Indomethacin (standard) | 5 | - | - | [10] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[11][12]
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Pyrazole carboxylic acid derivatives
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for at least one week. Divide the animals into groups (e.g., control, standard, and test groups for different doses of the pyrazole derivatives).
-
Compound Administration: Administer the pyrazole derivatives orally or intraperitoneally to the test groups. Administer the vehicle (e.g., saline or a suspension agent) to the control group and the standard drug to the standard group, typically 30-60 minutes before carrageenan injection.[10]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[10]
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Signaling Pathways in Inflammation
The anti-inflammatory effects of pyrazole carboxylic acid derivatives are often mediated by their interaction with key signaling pathways, such as the COX-2 and NF-κB pathways.
COX-2 Signaling Pathway:
NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including COX-2. Some pyrazole derivatives may exert their anti-inflammatory effects by inhibiting key components of the NF-κB signaling cascade.[13][14]
Conclusion
Pyrazole carboxylic acid derivatives continue to be a rich source of potential therapeutic agents with a wide range of biological activities. This guide has provided a comprehensive overview of the key screening methodologies for evaluating their anticancer, antimicrobial, and anti-inflammatory properties. The detailed experimental protocols, summarized quantitative data, and visualized signaling pathways offer a valuable resource for researchers in the field. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of novel and effective drugs.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACG Publications - Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as anti-cancer activity [acgpubs.org]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. chemmethod.com [chemmethod.com]
- 8. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Pyrazole Compounds
For Immediate Release
In a significant stride forward for medicinal chemistry and drug development, this technical guide unveils the synthesis and discovery of novel pyrazole compounds, offering a comprehensive resource for researchers, scientists, and professionals in the field. Pyrazoles, a class of heterocyclic organic compounds, have long been a focal point of research due to their wide-ranging pharmacological activities. This whitepaper provides an in-depth look at the core aspects of their synthesis, biological evaluation, and mechanisms of action, with a particular focus on their potential as anticancer agents.
Core Synthesis and Methodologies
The synthesis of novel pyrazole derivatives is a cornerstone of their development as therapeutic agents. Researchers have successfully employed a variety of synthetic strategies to create a diverse library of pyrazole-based compounds. Key methodologies include multicomponent reactions, Claisen-Schmidt condensation, and microwave-assisted synthesis, which offer advantages such as high yields, shorter reaction times, and environmentally friendly procedures.[1][2]
A prominent approach involves the reaction of chalcones with hydrazine derivatives. For instance, the synthesis of diphenyl pyrazole-chalcone derivatives has been achieved through the Claisen-Schmidt condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes with various substituted acetophenones.[1] Another effective method is the one-pot multicomponent reaction for the synthesis of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines, which has been successfully conducted using both conventional heating and microwave irradiation.[2]
Experimental Protocols
General Procedure for the Synthesis of Diphenyl Pyrazole-Chalcone Derivatives (4a-r):
An equimolar mixture of the appropriate substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and a substituted acetophenone (1 mmol) is dissolved in a minimal amount of PEG-400 (10 ml). To this solution, 20% aqueous sodium hydroxide (1 ml) is added dropwise, and the reaction mixture is stirred at room temperature for 2-3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water with continuous stirring, leading to the precipitation of the product. The resulting solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from ethanol.[1]
One-Pot Multicomponent Synthesis of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines (2–12):
A mixture of an appropriate aromatic aldehyde (1 mmol), malononitrile (2 mmol), and 2-hydrazinylpyridine (1 mmol) in ethanol (10 mL) is subjected to microwave irradiation at 100 °C for 10-15 minutes. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure product.[2]
Biological Evaluation and Anticancer Activity
Novel pyrazole compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in signaling pathways crucial for cancer cell proliferation and survival, the induction of apoptosis (programmed cell death), and the arrest of the cell cycle.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of representative novel pyrazole compounds against various cancer cell lines and their inhibitory activity against key protein kinases.
Table 1: Cytotoxic Activity of Novel Pyrazole Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 5 | HepG2 | 13.14 | [3] |
| MCF-7 | 8.03 | [3] | |
| Compound 6 | HepG2 | 22.76 | [3] |
| MCF-7 | 26.08 | [3] | |
| Compound 10 | MCF-7 | 15.38 | [3] |
| Compound 4a | HepG2 | 4.4 | [4][5] |
| Compound 5a | HepG2 | 3.46 | [4][5] |
| Compound 6b | HepG2 | 2.52 | [4][5] |
| PTA-1 | MDA-MB-231 | Low micromolar | [6][7][8] |
| Compound 3f | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | [9] |
Table 2: Enzyme Inhibitory Activity of Novel Pyrazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Compound 4 | CDK2 | 0.75 | [3] |
| Compound 5 | CDK2 | 0.56 | [3] |
| Compound 6 | CDK2 | 0.46 | [3] |
| Compound 11 | CDK2 | 0.45 | [3] |
| Compound 4a | VEGFR2 | 0.55 | [4] |
| CDK2 | 0.205 | [4] | |
| Compound 5a | VEGFR2 | 0.267 | [4] |
| CDK2 | 0.311 | [4] | |
| Compound 6b | VEGFR2 | 0.2 | [4][5][10] |
| CDK2 | 0.458 | [4][5][10] | |
| Compound 9 | VEGFR-2 | 0.22 | [11] |
| Compound 3 | EGFR | 0.06 | [11] |
Signaling Pathways and Mechanisms of Action
The anticancer effects of these novel pyrazoles are often mediated through their interaction with critical signaling pathways that regulate cell fate.
Experimental Protocols for Biological Evaluation
Cell Viability Assay (MTT Assay):
Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the pyrazole compounds for a specified period (e.g., 24, 48, or 72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Cell Cycle Analysis by Flow Cytometry:
Cancer cells are treated with the pyrazole compound for a specified time. After treatment, the cells are harvested, washed, and fixed in cold ethanol. The fixed cells are then washed and stained with a solution containing propidium iodide (PI) and RNase A. The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the PI fluorescence intensity.[12]
Apoptosis Assay by Annexin V-FITC/PI Staining:
Cancer cells are treated with the pyrazole compound for a specified time. Both floating and adherent cells are collected, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark. The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic or necrotic cells are positive for both stains.[12]
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To illustrate the mechanisms of action and the research process, the following diagrams have been generated using Graphviz.
References
- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytojournal.com [phytojournal.com]
- 4. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structure and Properties of 1,5-Diphenyl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Diphenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core pyrazole structure, substituted with phenyl groups at the 1 and 5 positions and a carboxylic acid at the 3 position, serves as a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural features, physicochemical properties, and synthesis of this compound. It also delves into the known biological activities of closely related analogs, particularly their anti-inflammatory effects through the inhibition of the cyclooxygenase (COX) pathway. Detailed experimental protocols for synthesis and characterization, along with tabulated quantitative data and a visualization of the relevant biological pathway, are presented to support further research and development efforts.
Core Structure and Physicochemical Properties
The foundational structure of this compound consists of a five-membered pyrazole ring with two adjacent nitrogen atoms. This aromatic heterocycle is substituted with a phenyl group at the N1 position, another phenyl group at the C5 position, and a carboxylic acid group at the C3 position.
Molecular Formula: C₁₆H₁₂N₂O₂
Molecular Weight: 264.28 g/mol
CAS Number: 13599-22-9
Spectroscopic and Physical Data
| Property | Value | Reference Compound |
| Melting Point | 99–102 °C | Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate[1] |
| ¹H NMR (CDCl₃, 600 MHz) δ (ppm) | 7.36–7.30 (m, 8H), 7.22 (d, J = 7.3 Hz, 2H), 7.06 (s, 1H), 3.97 (s, 3H) | Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate[1] |
| ¹³C NMR (CDCl₃, 151 MHz) δ (ppm) | 163.0, 144.9, 144.1, 139.6, 129.6, 129.1, 128.9, 128.7, 128.5, 125.8, 110.0, 52.3 | Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate[1] |
Note: The chemical shifts for the carboxylic acid will differ slightly from the methyl ester, particularly for the carboxyl carbon and the absence of the methoxy group signals.
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes for pyrazole derivatives. A common and effective method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Experimental Protocol: Synthesis via 1,3-Dicarbonyl Compound
This protocol is a representative method based on the well-established Knorr pyrazole synthesis.
Step 1: Synthesis of a 1,3-Dicarbonyl Precursor (e.g., a derivative of benzoylpyruvic acid)
A suitable 1,3-dicarbonyl compound is required. For the target molecule, a precursor such as ethyl 2,4-dioxo-4-phenylbutanoate can be synthesized or obtained commercially.
Step 2: Cyclocondensation with Phenylhydrazine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add phenylhydrazine (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the ester of this compound.
Step 3: Hydrolysis of the Ester
-
Suspend the synthesized ester in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux for 4-6 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to afford this compound.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Biological Activity and Mechanism of Action
Derivatives of pyrazole-3-carboxylic acid are well-documented for their anti-inflammatory properties. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are largely attributed to their ability to inhibit the COX-1 and COX-2 isoenzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3][4]
The table below presents the in vitro COX inhibitory activities of several pyrazole derivatives, providing a reference for the potential efficacy of this compound.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Reference) | 0.89 | 0.019 | 46.8 |
| 1,3,5-triaryl pyrazoline 4a | >25 | 0.022 | >1136 |
| 1,3,5-triaryl pyrazoline 4c | 16.35 | 0.013 | 1257.7 |
| 1,3,5-triaryl pyrazoline 5h | 1.83 | 0.019 | 96.3 |
| 1,3,5-triaryl pyrazoline 5i | 0.95 | 0.018 | 52.8 |
Data for 1,3,5-triaryl pyrazolines from Bioorganic Chemistry, 2025, 166, 109081.[5]
Signaling Pathway: Inhibition of Prostaglandin Biosynthesis
The inhibition of COX enzymes by pyrazole derivatives directly impacts the prostaglandin biosynthesis pathway. This pathway is initiated by the release of arachidonic acid from cell membranes, which is then converted by COX enzymes into prostaglandin H₂ (PGH₂). PGH₂ serves as a precursor for various prostaglandins that mediate inflammatory responses.
Caption: Inhibition of the prostaglandin biosynthesis pathway by pyrazole derivatives.
Conclusion
This compound represents a valuable scaffold in the design and development of new therapeutic agents, particularly in the area of anti-inflammatory drugs. Its synthesis is achievable through established chemical routes, and its structural analogs have demonstrated potent inhibition of key enzymes in the inflammatory cascade. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this and related pyrazole derivatives. Future research should focus on obtaining a complete set of experimental data for the title compound, including its crystal structure and specific biological activity, to fully elucidate its structure-activity relationships and therapeutic promise.
References
- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pioneering 1,3,5-triaryl pyrazolines as promising dual inhibitors of COX-2 and 15-LOX endowed with potent anticancer activity: design, synthesis, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,5-Diphenyl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid, a versatile intermediate in the development of pharmaceuticals and agrochemicals.[1] The primary method described herein involves the hydrolysis of its corresponding ethyl ester, which can be synthesized through the cyclocondensation of a β-ketoester with phenylhydrazine. This protocol offers a reliable and reproducible pathway to obtain the target compound with good purity and yield. The physical and spectral data for the final product are provided for characterization purposes.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds extensively studied in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] Specifically, this compound serves as a crucial building block for the synthesis of more complex biologically active molecules.[1] Its structure, featuring two phenyl rings and a carboxylic acid moiety on a pyrazole core, provides a scaffold for diverse chemical modifications to develop novel therapeutic agents. This protocol details a common and effective method for its laboratory-scale synthesis.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂N₂O₂ | [1] |
| Molecular Weight | 264.28 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 182-188 °C | [1] |
| Purity (by HPLC) | ≥ 98% | [1] |
| CAS Number | 13599-22-9 | [1] |
Experimental Protocols
Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
This procedure outlines the synthesis of the ester intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.
Materials:
-
Ethyl benzoylpyruvate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoylpyruvate (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.
Synthesis of this compound (Hydrolysis)
Materials:
-
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)[4]
-
Ethanol or a mixture of DME and water[4]
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, suspend ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water to the suspension.
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., dichloromethane) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 3-4 by the dropwise addition of concentrated hydrochloric acid.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical reaction pathway for the synthesis of this compound.
References
experimental procedure for pyrazole-based compound antimicrobial assay
Application Note & Protocol
Topic: Experimental Procedure for Pyrazole-Based Compound Antimicrobial Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive set of protocols for evaluating the antimicrobial activity of novel pyrazole-based compounds. Pyrazole derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial effects.[1][2][3] Standardized and reproducible methods are crucial for screening these compounds to identify promising leads for drug development. The following protocols detail the widely accepted Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion method for initial screening, in line with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5]
Experimental Workflow for Antimicrobial Screening
The overall process for screening pyrazole-based compounds for antimicrobial activity follows a structured workflow from initial preparation to final data analysis. This ensures that results are consistent and comparable.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Key Experimental Protocols
Two primary methods are recommended for assessing the antimicrobial potential of pyrazole compounds. The Agar Well Diffusion method is excellent for initial qualitative screening, while the Broth Microdilution method provides quantitative MIC values.[6][7]
Protocol 1: Broth Microdilution for MIC Determination
This method quantitatively determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8] It is considered a gold standard for susceptibility testing.[5]
Materials and Reagents:
-
Pyrazole-based test compounds
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Sterile 96-well microtiter plates[7]
-
Cation-adjusted Mueller-Hinton Broth (MHB)[9]
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[1][10]
-
Standard antibiotics (e.g., Ciprofloxacin, Fluconazole) as positive controls
-
0.5 McFarland turbidity standard
-
Sterile saline solution (0.85% NaCl)
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of each pyrazole compound (e.g., 1 mg/mL) in DMSO. Subsequent dilutions should be made in MHB to minimize the final DMSO concentration (typically ≤1%).[1]
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, select several colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11] Dilute this standardized suspension with MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
Plate Setup and Serial Dilution:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.[9]
-
Add 100 µL of the test compound stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from column 10.[9]
-
Column 11 will serve as the growth control (inoculum in MHB, no compound).
-
Column 12 will serve as the sterility control (MHB only).[7]
-
-
Inoculation: Add 100 µL of the final diluted microbial inoculum to each well from column 1 to 11. This brings the final volume in each well to 200 µL and further dilutes the compound concentrations by half.[12]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for yeast in an ambient air incubator.[12]
-
MIC Determination: The MIC is the lowest concentration of the pyrazole compound at which no visible growth (turbidity) of the microorganism is observed.[7][13] This can be assessed visually or with a plate reader.
Protocol 2: Agar Well Diffusion Assay
This method is a widely used preliminary test to evaluate the antimicrobial activity of compounds by measuring the zone of growth inhibition on an agar plate.[4][6]
Materials and Reagents:
-
Pyrazole-based test compounds
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Bacterial and/or fungal strains
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Positive control antibiotic discs or solutions
Procedure:
-
Plate Preparation: Pour molten MHA into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a microbial inoculum standardized to a 0.5 McFarland turbidity as described in the broth microdilution protocol.
-
Inoculation: Dip a sterile cotton swab into the standardized inoculum and spread it evenly over the entire surface of the MHA plate to create a uniform lawn of the microorganism.[6]
-
Well Creation: Use a sterile cork borer to punch uniform wells into the agar.[4]
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the pyrazole compound solution (at a known concentration) into each well. A well with the solvent (e.g., DMSO) should be included as a negative control, and a standard antibiotic as a positive control.[4]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.[14]
Data Presentation
Quantitative results from the Broth Microdilution assay should be summarized in a clear and organized table. The Minimum Inhibitory Concentration (MIC) is typically reported in µg/mL.
Table 1: Example of MIC Data for Pyrazole-Based Compounds
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 10231) |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| Pyrazole-A | 16 | 32 | >128 | 64 |
| Pyrazole-B | 4 | 8 | 64 | 16 |
| Pyrazole-C | 64 | >128 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
N/A: Not Applicable. Values represent the lowest concentration of the compound that completely inhibits visible microbial growth.
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. idexx.com [idexx.com]
- 14. Kirby Bauer Agar Diffusion Method: Significance and symbolism [wisdomlib.org]
Application Notes and Protocols for 1,5-diphenyl-1H-pyrazole-3-carboxylic Acid in Anticancer Drug Design
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its derivatives as a promising scaffold in the design and development of novel anticancer agents. It includes detailed experimental protocols for the synthesis and evaluation of these compounds, a summary of their biological activity, and an exploration of their potential mechanisms of action.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of this compound have emerged as a significant class of molecules with potent anticancer properties. The structural rigidity of the pyrazole ring, combined with the diverse substitution patterns possible on the phenyl rings and the carboxylic acid moiety, allows for the fine-tuning of their pharmacological profiles. These compounds have been investigated for their ability to target various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and microtubule dynamics. This document serves as a guide for researchers interested in exploring this chemical space for the development of next-generation cancer therapeutics.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative this compound derivatives against various human cancer cell lines and molecular targets. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values are presented in micromolar (µM) or nanomolar (nM) concentrations.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 / GI50 | Reference |
| Series 1 | Benzimidazole Hybrid | A549 (Lung) | 0.83 - 1.81 µM | [1] |
| MCF-7 (Breast) | 0.83 - 1.81 µM | [1] | ||
| HeLa (Cervical) | 0.83 - 1.81 µM | [1] | ||
| Series 2 | Carboxamide | HepG2 (Liver) | Varies | [2] |
| Jurkat (T-cell leukemia) | Varies | [2] | ||
| DLD-1 (Colon) | Varies | [2] | ||
| Compound 3f | Dihydro-pyrazole | MDA-MB-468 (Breast) | 14.97 µM (24h), 6.45 µM (48h) | [3][4] |
| Compound 24 | Carboxamide | A549 (Lung) | - | [2] |
| Compound ID | Target Enzyme | IC50 | Reference |
| Compound 24 | CDK2 | 25 nM | [2] |
| Series 3 | Pyrazole-based | CDK2/cyclin A2 | 0.96 - 3.82 µM |
Experimental Protocols
Detailed methodologies for the synthesis of the core scaffold and key biological assays are provided below.
Synthesis of this compound Derivatives
A general method for the synthesis of this compound involves the reaction of ethyl 4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate with 1-benzylidene-2-phenylhydrazine to yield 4-(ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, which can then be hydrolyzed to the dicarboxylic acid and subsequently modified.[5] Amide derivatives are commonly synthesized from the corresponding acid chloride.[6]
Protocol: Synthesis of 1,5-diphenyl-1H-pyrazole-3-carboxamides
-
Acid Chloride Formation: To a solution of this compound in an anhydrous solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acid chloride.
-
Amide Formation: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
To this solution, add the desired amine (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 1,5-diphenyl-1H-pyrazole-3-carboxamide derivative.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability.
Protocol:
-
Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cancer cells with the pyrazole compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20 °C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V-FITC Staining
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.
Protocol:
-
Cell Treatment: Treat cancer cells with the pyrazole compound for a specified time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Potential Mechanisms of Action and Signaling Pathways
Derivatives of this compound have been shown to exert their anticancer effects through various mechanisms, including the disruption of microtubule dynamics, inhibition of cell cycle progression, and induction of oxidative stress.
Tubulin Polymerization Inhibition
Several pyrazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2 is a key regulator of the G1/S phase transition of the cell cycle. Inhibition of CDK2 by pyrazole derivatives can lead to cell cycle arrest at the G1/S checkpoint, preventing DNA replication and cell proliferation.[2][7][8]
Induction of Reactive Oxygen Species (ROS)
Some pyrazole derivatives have been shown to induce the production of reactive oxygen species (ROS) in cancer cells. Elevated ROS levels can lead to oxidative stress, causing damage to DNA, proteins, and lipids, which in turn can trigger apoptotic cell death.[1][3][4]
Experimental Workflows
The following diagrams illustrate the general workflows for key experimental procedures.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel anticancer agents. The amenability of this core to chemical modification allows for the exploration of a vast chemical space, leading to the identification of compounds with potent and selective activity against various cancer types. The mechanisms of action, including tubulin polymerization inhibition, CDK2 inhibition, and induction of oxidative stress, highlight the potential of these derivatives to target multiple critical pathways in cancer cells. The detailed protocols and data presented herein provide a valuable resource for researchers to further investigate and optimize this promising class of anticancer compounds.
References
- 1. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Versatility of the Pyrazole Scaffold in Medicinal Chemistry: Applications and Protocols
Introduction: The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the development of a wide array of derivatives with diverse and potent pharmacological activities.[1][2][3][4][5] This has resulted in numerous clinically successful drugs for a range of therapeutic areas, including inflammation, cancer, infectious diseases, and neurological disorders.[3][4][5] This document provides detailed application notes on the medicinal uses of pyrazole derivatives and protocols for their synthesis and biological evaluation, aimed at researchers, scientists, and drug development professionals.
Anticancer Applications
Pyrazole derivatives have emerged as a significant class of anticancer agents, primarily through their action as kinase inhibitors. By targeting key enzymes involved in cell cycle regulation and signal transduction, these compounds can effectively halt the proliferation of cancer cells and induce apoptosis.
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are crucial for the regulation of the cell cycle, and their dysregulation is a hallmark of many cancers.[6][7] Pyrazole-based compounds have been successfully designed to inhibit CDKs, particularly CDK2 and CDK4/6, leading to cell cycle arrest and tumor growth inhibition.[6][7][8]
A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have shown potent CDK2 inhibitory activity. One of the most potent compounds, 15 , exhibited a Ki of 0.005 µM for CDK2 and displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines.[9] Mechanistic studies revealed that this compound reduced the phosphorylation of the retinoblastoma protein, arrested cells in the S and G2/M phases, and induced apoptosis.[9]
Similarly, 1-H-pyrazole-3-carboxamide derivatives have been identified as potent inhibitors of both CDK4/6 and FLT3.[8]
Table 1: Anticancer Activity of Selected Pyrazole-Based CDK Inhibitors
| Compound | Target | Ki (µM) | GI50 (µM) (A2780 cells) | Reference |
| 14 | CDK2/CDK5 | 0.007/0.003 | 2.8 | [9] |
| 15 | CDK2 | 0.005 | 0.127–0.560 (panel) | [9] |
| Dinaciclib | CDK2 | - | - | [7] |
| Roscovitine | CDK2 | - | - | [7] |
Signaling Pathway of CDK2 Inhibition by Pyrazole Derivatives
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 6. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of 1,5-Diphenyl-1H-pyrazole-3-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,5-Diphenyl-1H-pyrazole-3-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. These compounds have shown potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. The versatility of the pyrazole core allows for structural modifications to optimize potency and selectivity for various biological targets. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of these molecules to their protein targets, thereby guiding the drug design and discovery process.
These application notes provide a comprehensive overview of the synthesis and in silico analysis of this compound, focusing on its interactions with key protein targets: Cyclooxygenase-2 (COX-2), Carbonic Anhydrase, and Monoacylglycerol Lipase (MAGL). Detailed experimental and computational protocols are provided to facilitate further research and development in this area.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of the target compound, which involves the cyclocondensation of a 1,3-dicarbonyl compound with phenylhydrazine, followed by hydrolysis of the resulting ester.
Materials:
-
Ethyl 2,4-dioxo-4-phenylbutanoate
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
Step 1: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
-
In a round-bottom flask, dissolve ethyl 2,4-dioxo-4-phenylbutanoate (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl.
-
A precipitate of this compound will form.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product[1].
Molecular Docking Protocols
This section outlines a general workflow for molecular docking using AutoDock Vina, followed by specific parameters for docking this compound against COX-2, Carbonic Anhydrase, and MAGL.
Protocol 2: General Molecular Docking Workflow with AutoDock Vina
Software and Tools:
-
AutoDock Vina: For performing the molecular docking.
-
MGLTools (AutoDockTools): For preparing the protein and ligand files.
-
PyMOL or Discovery Studio: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): To obtain the 3D structures of the target proteins.
-
ChemDraw or similar software: To draw the 2D structure of the ligand and convert it to 3D.
Workflow:
-
Protein Preparation:
-
Download the crystal structure of the target protein from the PDB.
-
Open the PDB file in AutoDockTools.
-
Remove water molecules and any co-crystallized ligands or ions not essential for the study.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound and generate its 3D coordinates.
-
Open the ligand file in AutoDockTools.
-
Detect the ligand's root and define the number of rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Load the prepared protein (PDBQT file) into AutoDockTools.
-
Define the binding site by specifying the center and dimensions of the grid box. The grid box should be large enough to encompass the entire binding pocket.
-
The center of the grid can be determined based on the coordinates of the co-crystallized ligand or by identifying key active site residues.
-
-
Docking Simulation:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run the docking simulation from the command line using the Vina executable.
-
-
Analysis of Results:
-
The output file will contain the binding affinity scores (in kcal/mol) and the coordinates of the docked poses.
-
Visualize the docked poses and their interactions with the protein active site using PyMOL or Discovery Studio.
-
Analyze the hydrogen bonds, hydrophobic interactions, and other key interactions between the ligand and the protein.
-
Specific Docking Parameters
| Target Protein | PDB ID(s) | Grid Box Center (x, y, z) Å | Grid Box Size (x, y, z) Å | Key Active Site Residues |
| COX-2 | 3LN1, 6COX | Centered on the co-crystallized inhibitor (e.g., Celecoxib) | 25 x 25 x 25 | Arg120, Tyr355, Tyr385, Arg513, Phe518, Ser530 |
| Carbonic Anhydrase II | 6B4D, 3HS4, 1CA2 | Centered on the active site Zinc ion | 20 x 20 x 20 | His94, His96, His119, Thr199, Thr200 |
| Monoacylglycerol Lipase (MAGL) | 3PE6, 5ZUN, 6AX1 | Centered on the catalytic triad | 22 x 22 x 22 | Ser122, Asp239, His269 |
Data Presentation
The following tables summarize the reported biological activities of this compound derivatives against the target proteins.
Table 1: Inhibitory Activity against Cyclooxygenase-2 (COX-2)
| Compound Derivative | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole-5u | 1.79 | 72.73 | [2] |
| Pyrazole-5s | 2.51 | 65.75 | [2] |
| Pyrazolone-5f | 1.50 | - | [3] |
| Aminopyrazole-6f | 1.15 | - | [3] |
| Celecoxib (Reference) | - | 78.06 | [2] |
Table 2: Inhibitory Activity against Carbonic Anhydrase (CA)
| Compound Derivative | Target Isoform | Kᵢ (µM) | Reference |
| Pyrazole-carboxamide 6a | hCA I | 0.063 | [4] |
| Pyrazole-carboxamide 6b | hCA I | - | [4] |
| Pyrazole-carboxamide 6a | hCA II | 0.007 | [4] |
| Pyrazole-carboxamide 6b | hCA II | - | [4] |
| Pyrazole Derivative 2 | hCA I | 1.03 ± 0.23 | [5] |
| Pyrazole Derivative 5 | hCA I | - | [5] |
| Pyrazole Derivative 2 | hCA II | 1.82 ± 0.30 | [5] |
| Pyrazole Derivative 5 | hCA II | - | [5] |
| Acetazolamide (Reference) | hCA I / hCA II | - | [4] |
Table 3: Molecular Docking Scores
| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Reference |
| Pyrazole-5u | COX-2 | -12.907 | [2] |
| Pyrazole-5s | COX-2 | -12.18 | [2] |
| Celecoxib (Reference) | COX-2 | -9.924 | [2] |
Visualizations
Diagrams of Workflows and Signaling Pathways
References
Application Notes and Protocols for the Synthesis and Biological Evaluation of Pyrazole-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of pyrazole-3-carboxylic acid derivatives and detailed protocols for their biological evaluation against various targets, including bacteria, inflammatory enzymes, and viruses.
Introduction
Pyrazole-3-carboxylic acid derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The pyrazole scaffold is a key pharmacophore in numerous clinically approved drugs. This document outlines common synthetic strategies to access these derivatives and provides detailed protocols for assessing their potential as antibacterial, anti-inflammatory, and antiviral agents.
Synthesis of Pyrazole-3-Carboxylic Acid Derivatives
A prevalent and effective method for the synthesis of pyrazole-3-carboxylic acid derivatives is the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. A general synthetic scheme is presented below.
General Synthetic Scheme:
A common route involves the reaction of a substituted acetophenone with diethyl oxalate to form a 1,3-dicarbonyl intermediate, which then undergoes cyclization with hydrazine hydrate to yield the pyrazole-3-carboxylate.
Experimental Protocol: Two-Step Synthesis of Ethyl 5-(substituted phenyl)-1H-pyrazole-3-carboxylates
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(substituted phenyl)butanoate (Intermediate 1)
-
To a solution of sodium ethoxide (prepared by dissolving 0.1 mol of sodium in 50 mL of absolute ethanol), add a mixture of a substituted acetophenone (0.1 mol) and diethyl oxalate (0.1 mol) dropwise with constant stirring at 0-5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water (200 mL) and acidify with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and dried to afford the intermediate 1,3-dicarbonyl compound.
Step 2: Synthesis of Ethyl 5-(substituted phenyl)-1H-pyrazole-3-carboxylate (Final Product)
-
To a solution of the intermediate 1,3-dicarbonyl compound (0.05 mol) in glacial acetic acid (30 mL), add hydrazine hydrate (0.05 mol).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water (150 mL).
-
The solid product that separates out is filtered, washed with water, and recrystallized from ethanol to yield the pure pyrazole-3-carboxylate derivative.
Table 1: Synthetic Yields of Representative Pyrazole-3-Carboxylic Acid Derivatives
| Substituent (R) | Intermediate Yield (%) | Final Product Yield (%) |
| H | 75 | 82 |
| 4-Cl | 80 | 85 |
| 4-OCH₃ | 72 | 78 |
| 4-NO₂ | 85 | 88 |
Biological Evaluation Protocols
Antibacterial Activity
The antibacterial activity of the synthesized compounds can be evaluated using the agar well diffusion method.
Protocol: Agar Well Diffusion Assay [1][2][3][4]
-
Media and Inoculum Preparation: Prepare Mueller-Hinton Agar (MHA) plates.[4] A standardized bacterial suspension (matching the 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) of the test organism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in sterile saline.[4]
-
Inoculation: Using a sterile cotton swab, evenly spread the bacterial inoculum over the entire surface of the MHA plate to create a uniform lawn.[5]
-
Well Preparation: Aseptically punch wells (6 mm in diameter) into the inoculated agar plates using a sterile cork borer.[3]
-
Compound Loading: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 100 µL) of each test compound solution to the respective wells.[3]
-
Controls: Use a well with the solvent (e.g., DMSO) as a negative control and a well with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[1]
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compounds.[6][7]
Table 2: Antibacterial Activity of Pyrazole-3-Carboxylic Acid Derivatives (MIC in µg/mL) [6][7][8]
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| Derivative 1 | 16 | 32 |
| Derivative 2 | 8 | 16 |
| Derivative 3 | 32 | 64 |
| Ciprofloxacin | 1 | 2 |
Anti-inflammatory Activity
The anti-inflammatory potential of the compounds can be assessed by their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.
Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric) [9][10][11][12]
-
Reagent Preparation: Prepare COX Assay Buffer, a solution of human recombinant COX-2 enzyme, Heme, and a fluorometric probe (e.g., Amplex Red). Prepare a stock solution of the substrate, arachidonic acid.[10][12]
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
160 µL of Reaction Buffer
-
10 µL of Heme
-
10 µL of COX-2 enzyme solution[10]
-
-
Inhibitor Addition: Add 10 µL of the test compound (at various concentrations) or a known COX-2 inhibitor (e.g., Celecoxib) as a positive control. For the 100% activity control, add 10 µL of the vehicle (e.g., DMSO).
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.[10]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.[10]
-
Detection: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 37°C.[11]
-
Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence versus time plot. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[13][14][15]
Table 3: In Vitro COX-2 Inhibitory Activity of Pyrazole-3-Carboxylic Acid Derivatives [13][14][15][16]
| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Derivative A | 0.26 | >192 |
| Derivative B | 0.52 | 10.73 |
| Derivative C | 1.33 | >60 |
| Celecoxib | 0.05 | ~375 |
Antiviral Activity (Dengue Virus)
The antiviral activity against Dengue virus (DENV) can be evaluated by targeting the viral NS2B-NS3 protease, which is essential for viral replication.[17][18]
Protocol: In Vitro DENV NS2B-NS3 Protease Inhibition Assay (FRET-based) [19][20][21]
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 1 mM CHAPS). Prepare a working solution of purified DENV NS2B-NS3 protease and a fluorogenic peptide substrate (e.g., Bz-nKRR-AMC).[21]
-
Compound Dispensing: In a 96-well black microplate, add 1 µL of the test compounds at various concentrations. Include a no-inhibitor control (DMSO) and a positive control inhibitor.[19]
-
Enzyme Addition: Add 50 µL of the DENV NS2B-NS3 protease working solution to each well.[19]
-
Pre-incubation: Mix gently and incubate at room temperature for 15 minutes.[19]
-
Reaction Initiation: Add 50 µL of the fluorogenic substrate working solution to each well to start the reaction.[19]
-
Detection: Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) using a fluorescence plate reader (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
Data Analysis: Determine the initial velocity of the reaction. Calculate the percentage of inhibition for each compound concentration and determine the EC50 value (the concentration of the compound that inhibits viral replication by 50%).[17][22][23]
Table 4: Antiviral Activity of Pyrazole-3-Carboxylic Acid Derivatives against Dengue Virus [17][22][23]
| Compound | DENV-2 Protease IC₅₀ (µM) | Antiviral EC₅₀ (µM) |
| Derivative X | 7.9 | 4.1 |
| Derivative Y | 6.5 | 9.7 |
| Derivative Z | 14.0 | >50 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for pyrazole-3-carboxylic acid derivatives.
Caption: Inhibition of the COX-2 signaling pathway by pyrazole derivatives.[24][25][26][27][28]
Caption: Inhibition of Dengue virus replication via NS2B-NS3 protease.[29][30][31][32][33]
References
- 1. hereditybio.in [hereditybio.in]
- 2. researchgate.net [researchgate.net]
- 3. botanyjournals.com [botanyjournals.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meddocsonline.org [meddocsonline.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. research.aalto.fi [research.aalto.fi]
- 16. benchchem.com [benchchem.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Dengue virus protease activity modulated by dynamics of protease cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis and biological evaluation of spiropyrazolopyridone derivatives as potent dengue virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 29. researchgate.net [researchgate.net]
- 30. The making of dengue virus: NS2 & NS3 - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 31. ijcmas.com [ijcmas.com]
- 32. Novel Dengue Virus NS2B/NS3 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Potential Role of Flavivirus NS2B-NS3 Proteases in Viral Pathogenesis and Anti-flavivirus Drug Discovery Employing Animal Cells and Models: A Review [mdpi.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Pyrazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole-based compounds represent a versatile class of heterocyclic molecules with a wide range of pharmacological activities, including potent anticancer properties. The evaluation of the cytotoxic effects of novel pyrazole derivatives is a critical step in the drug discovery and development process. This document provides detailed application notes and standardized protocols for key in vitro cytotoxicity assays, guidance on data presentation, and visualization of relevant biological pathways and experimental workflows.
Data Presentation: Cytotoxic Activity of Pyrazole Compounds
The cytotoxic potential of pyrazole compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population. The following tables summarize the cytotoxic activity of representative pyrazole compounds against various cancer cell lines, providing a framework for data presentation.
Table 1: IC50 Values of Various Pyrazole Compounds in Human Cancer Cell Lines
| Compound ID | Target/Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| P3C | Apoptosis Inducer | MDA-MB-231 | Triple-Negative Breast Cancer | 0.25 | [1][2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.49 | [1][2] | ||
| Compound 3f | Apoptosis Inducer | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 (24h), 6.45 (48h) | [3] |
| Compound 9d | Apoptosis Inducer | MDA-MB-231 | Breast Cancer | <10 | [3] |
| Compound 9e | Apoptosis Inducer | MCF-7 | Breast Cancer | <10 | [3] |
| Compound 9f | Apoptosis Inducer | MDA-MB-231 | Breast Cancer | <10 | [3] |
| Compound 10b | Bcl-2 Inhibitor | MCF-7 | Breast Cancer | 3.9 - 35.5 | [3] |
| Compound 7a | CDK-2 Inhibitor | HepG2 | Liver Carcinoma | 6.1 ± 1.9 | [4] |
| Compound 7b | CDK-2 Inhibitor | HepG2 | Liver Carcinoma | 7.9 ± 1.9 | [4] |
| Tospyrquin | Apoptosis Inducer | HT29 | Colon Cancer | ~37 (for IC50) | [5][6] |
| Tosind | Apoptosis Inducer | HT29 | Colon Cancer | ~30 (for IC50) | [5][6] |
| Compound 6c | Tubulin Polymerization Inhibitor | SK-MEL-28 | Melanoma | 3.46 | [7] |
| HCT-116 | Colon Cancer | 9.02 | [7] | ||
| Compound 5b | Tubulin Polymerization Inhibitor | K562 | Erythroleukemia | 0.021 | [8] |
| A549 | Lung Cancer | 0.69 | [8] | ||
| Compound 2 | Cytotoxic Agent | A549 | Lung Adenocarcinoma | 220.20 | [9] |
Experimental Protocols
Here, we provide detailed protocols for three commonly used in vitro cytotoxicity assays: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and the Annexin V-FITC/PI apoptosis assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[11]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[10]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[12] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.[12] Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3] Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14][15]
Materials:
-
96-well cell culture plates
-
Target cells and effector cells (for cell-mediated cytotoxicity) or test compounds
-
Complete cell culture medium
-
LDH Assay Kit (containing LDH reaction solution and stop solution)
-
Lysis buffer (e.g., 10% Triton™ X-100)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed target cells in a 96-well plate. For compound-induced cytotoxicity, treat the cells with various concentrations of the pyrazole compound. For cell-mediated cytotoxicity, co-culture target cells with effector cells. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[14]
-
Supernatant Collection: After the desired incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Incubation: Add 50 µL of the LDH Reaction Solution to each well containing the supernatant. Incubate for 30 minutes at room temperature, protected from light.[15]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[15]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14][15]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it can be detected by FITC-labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the pyrazole compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect the cells from the supernatant.
-
Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[3] Incubate the cells in the dark at room temperature for 15 minutes.[3]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Data Interpretation:
Mandatory Visualizations
Signaling Pathways
Many cytotoxic pyrazole compounds exert their effects by modulating key signaling pathways involved in cell survival and apoptosis.
Caption: Apoptosis signaling pathways activated by pyrazole compounds.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro cytotoxic evaluation of a novel pyrazole compound.
Caption: Workflow for evaluating pyrazole compound cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpp.krakow.pl [jpp.krakow.pl]
- 7. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Developing Novel COX Inhibitors from Pyrazole Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of novel cyclooxygenase (COX) inhibitors based on the pyrazole scaffold. The pyrazole ring is a key heterocyclic motif found in several successful anti-inflammatory drugs, making it a valuable starting point for the design of new therapeutic agents.[1] These guidelines cover the underlying biological pathways, methodologies for synthesis and evaluation, and data interpretation to facilitate the discovery of potent and selective COX inhibitors.
Introduction: The Role of Pyrazole Scaffolds in COX Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects by inhibiting COX enzymes, which are central to the inflammatory cascade. There are two main isoforms: COX-1, a constitutive enzyme involved in physiological functions, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[2] The selective inhibition of COX-2 over COX-1 is a key strategy in modern drug design to minimize the gastrointestinal side effects associated with traditional NSAIDs.[3]
The pyrazole scaffold has proven to be a privileged structure in the development of selective COX-2 inhibitors.[4] Marketed drugs such as celecoxib demonstrate the potential of this heterocyclic core to yield potent and selective anti-inflammatory agents.[1] This document outlines the necessary steps to design, synthesize, and evaluate novel pyrazole-based compounds for their COX inhibitory activity.
Data Presentation: In Vitro Efficacy of Pyrazole-Based COX Inhibitors
The following tables summarize the in vitro inhibitory activity of various pyrazole derivatives against COX-1 and COX-2. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency, with lower values indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the compound's preference for inhibiting COX-2. A higher SI value is desirable for developing selective COX-2 inhibitors.
| Compound ID | Substituents | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | (Reference Drug) | 5.43 | 2.16 | 2.51 | [5] |
| Compound 5f | Pyrazolone skeleton with trimethoxybenzylidene | 14.38 | 1.50 | 9.56 | [5] |
| Compound 6f | Aminopyrazole scaffold with trimethoxybenzylidene | 9.61 | 1.15 | 8.31 | [5] |
| Compound 6e | Aminopyrazole scaffold with p-bromobenzylidene | 5.48 | 2.51 | 2.18 | [5] |
| Compound 5u | Phenylsulfonamide and other moieties | >130.17 | 1.79 | >72.73 | [1] |
| Compound 5s | Phenylsulfonamide and other moieties | >164.51 | 2.51 | >65.75 | [1] |
| PYZ16 | Diarylpyrazole with sulfonamide | >5.58 | 0.52 | >10.73 | [6] |
| PYZ31 | Pyrazole derivative | - | 0.01987 | - | [7] |
| PYZ28 | Pyrazoline derivative | >50 | 0.26 | >192.3 | [7] |
| PYZ3 | Diaryl heterocycle with pyrazole | - | 0.011 | - | [6] |
| PYZ10 | Pyrazole-thiourea-benzimidazole hybrid | - | 0.0000283 | - | [7] |
| PYZ11 | Pyrazole-thiourea-benzimidazole hybrid | - | 0.0002272 | - | [7] |
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method to determine the in vitro potency and selectivity of novel pyrazole compounds.
Objective: To determine the IC50 values of test compounds against ovine or human COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in cold assay buffer.
-
Compound Dilution: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer, heme cofactor, and the test compound or reference inhibitor.
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the rate of oxygen consumption using an oxygen electrode or monitor the production of prostaglandins (e.g., PGE2) using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The selectivity index is calculated as IC50(COX-1)/IC50(COX-2).[5]
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a standard and widely used model for evaluating the in vivo anti-inflammatory activity of novel compounds.[1]
Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.
Materials:
-
Male Wistar rats (150-200 g)
-
1% (w/v) λ-Carrageenan suspension in sterile saline
-
Test compound and reference drug (e.g., Indomethacin or Celecoxib) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Randomly divide the animals into groups (n=6-8 per group): vehicle control, reference drug, and test compound groups (at various doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally via gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point. The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine if the observed inhibitory effects are due to specific enzyme inhibition rather than general cellular toxicity.
Objective: To evaluate the cytotoxic potential of the test compounds on a relevant cell line.
Materials:
-
Cell line (e.g., RAW 264.7 murine macrophages)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 (half-maximal cytotoxic concentration) value.
Visualizations
Caption: COX Signaling Pathway and the Action of Selective COX-2 Inhibitors.
References
- 1. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1,5-Diphenyl-1H-pyrazole-3-carboxylic Acid as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid as a key intermediate in the synthesis of diverse chemical entities with significant applications in pharmaceuticals and agrochemicals. Detailed experimental protocols for its conversion into valuable derivatives are provided, alongside quantitative data and visual diagrams to facilitate understanding and implementation in a research setting.
Introduction
This compound is a stable, white crystalline powder with the molecular formula C₁₆H₁₂N₂O₂ and a molecular weight of 264.28 g/mol .[1] Its structure, featuring a central pyrazole ring flanked by two phenyl groups and possessing a reactive carboxylic acid moiety, makes it an ideal scaffold for the synthesis of a wide array of derivatives. This compound serves as a crucial building block in the development of novel therapeutic agents, particularly anti-inflammatory and analgesic drugs, as well as in the creation of new herbicides and fungicides.[1] Its versatility also extends to material science, where it is used in the synthesis of advanced polymers and as a ligand in coordination chemistry.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂N₂O₂ | [1] |
| Molecular Weight | 264.28 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 182-188 ºC | [1] |
| CAS Number | 13599-22-9 | [1] |
Applications in Chemical Synthesis
The carboxylic acid group of this compound is readily converted into a variety of functional groups, including acid chlorides, esters, and amides. These transformations are fundamental to its role as a versatile intermediate.
Experimental Protocols
Protocol 1: Synthesis of 1,5-Diphenyl-1H-pyrazole-3-carbonyl chloride
This protocol describes the conversion of the carboxylic acid to its more reactive acid chloride derivative, a key step for subsequent esterification and amidation reactions.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or xylene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous toluene or xylene, add an excess of thionyl chloride (2-3 equivalents).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1,5-diphenyl-1H-pyrazole-3-carbonyl chloride.
-
The crude acid chloride can be used directly in the next step without further purification.
-
Protocol 2: Synthesis of Ester Derivatives
Esterification of the pyrazole carboxylic acid can be achieved via the acid chloride or directly using esterification agents.
-
Materials:
-
1,5-diphenyl-1H-pyrazole-3-carbonyl chloride (from Protocol 1)
-
Desired alcohol (e.g., methanol, ethanol)
-
Triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard laboratory glassware
-
-
Procedure (via Acid Chloride):
-
Dissolve 1,5-diphenyl-1H-pyrazole-3-carbonyl chloride (1 equivalent) in anhydrous DCM or THF.
-
Add the desired alcohol (1.1 equivalents) and triethylamine (1.2 equivalents) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding ester.
-
Protocol 3: Synthesis of Amide Derivatives
Amides are readily synthesized from the acid chloride intermediate by reaction with a primary or secondary amine.
-
Materials:
-
1,5-diphenyl-1H-pyrazole-3-carbonyl chloride (from Protocol 1)
-
Desired amine (primary or secondary)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware
-
-
Procedure:
-
To a solution of 1,5-diphenyl-1H-pyrazole-3-carbonyl chloride (1 equivalent) and triethylamine (2.5 mmol) in THF (5 mL), add the desired amine (2.50 mmol) dropwise in an ice-water bath (0-5 °C).[2]
-
Vigorously stir the mixture at ambient temperature for 10 hours.[2]
-
Once the reaction is complete, remove the solvent using a rotary evaporator.[2]
-
Separate the resulting residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the target amide.[2]
-
Quantitative Data for Derivative Synthesis
| Derivative Type | Reactants | Solvent | Conditions | Yield (%) | Reference |
| Amide | 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride, Acetanilide | Xylene | Reflux, 10 h | 77 | [3] |
| Amide | 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride, p-Methylacetanilide | Toluene | Reflux, 10 h | 70 | [3] |
| Amide | 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride, p-Chloroacetanilide | Xylene | Reflux, 10 h | 73 | [3] |
| Amide | 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride, p-Bromoacetanilide | Xylene | Reflux, 9 h | 65 | [3] |
| Amide | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride, Substituted amines | THF | 0-5 °C to RT, 10 h | 72-87 | [2] |
| Ester | Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylate | Methanol | Not specified | 85 | [4] |
| Ester | Methyl-5-(4-bromophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | Methanol | Not specified | 78 | [4] |
| Ester | Methyl-5-(4-nitrophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | Methanol | Not specified | 85 | [4] |
| Ester | Methyl-5-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Methanol | Not specified | 88 | [4] |
Application in Drug Discovery: Anti-inflammatory Agents
Derivatives of this compound have shown significant promise as anti-inflammatory agents. A notable example is the structural similarity to Celecoxib, a selective COX-2 inhibitor.[5] The pyrazole scaffold is a key pharmacophore in many anti-inflammatory drugs.
Signaling Pathway: Cyclooxygenase (COX) Inhibition
The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes.[6] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[6] Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[6]
Caption: Mechanism of action of pyrazole-based COX-2 inhibitors.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for synthesizing derivatives from this compound and a logical flow for its application in research.
References
- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. asianpubs.org [asianpubs.org]
- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrazole compounds.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes?
Low yields in pyrazole synthesis, most commonly the Knorr synthesis, can stem from several factors ranging from the quality of starting materials to suboptimal reaction conditions.[1][2] Key areas to investigate include:
-
Purity of Reactants: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.
-
Reaction Conditions: Temperature, reaction time, solvent, and catalyst all play a crucial role. These parameters may require optimization for your specific substrates.[3][4]
-
Stoichiometry of Reactants: The molar ratio of the 1,3-dicarbonyl compound to the hydrazine derivative can impact the yield. An excess of one reactant may be necessary to drive the reaction to completion.
-
Side Reactions: The formation of byproducts, such as regioisomers or incompletely cyclized intermediates, can consume starting materials and reduce the yield of the desired product.[5]
-
Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions.
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is influenced by:
-
Steric and Electronic Factors: The substituents on both the dicarbonyl compound and the hydrazine influence which carbonyl is more readily attacked.
-
Reaction Conditions:
Q3: My pyrazole product is difficult to purify by recrystallization. What can I do?
Recrystallization can be challenging, especially if the product has poor solubility or if impurities have similar solubility profiles. Here are some troubleshooting tips:
-
Solvent Selection: The choice of solvent is critical. Common single solvents for pyrazoles include ethanol, methanol, isopropanol, and ethyl acetate.[6][7] If a single solvent is not effective, a mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be employed.[6][8]
-
"Oiling Out": If your product separates as an oil instead of crystals, it may be due to the boiling point of the solvent being higher than the melting point of your compound, or the solution being too concentrated.[6] Try using a lower boiling point solvent or adding more solvent.
-
No Crystal Formation: If no crystals form upon cooling, the solution may not be saturated enough.[6] Try evaporating some of the solvent or scratching the inside of the flask with a glass rod to induce nucleation.[6][9]
-
Colored Impurities: Activated charcoal can be added to the hot solution to adsorb colored impurities before filtering.[6]
Troubleshooting Guides
Low Yield Troubleshooting
A systematic approach can help identify the cause of low yield.
| Parameter | Condition | Effect on Yield/Regioselectivity | Troubleshooting Steps |
| Temperature | Too low | Slow or incomplete reaction, leading to low yield. | Gradually increase the reaction temperature while monitoring with TLC. |
| Too high | Increased side product formation or product degradation. | Run the reaction at a lower temperature for a longer duration. | |
| Solvent | Protic (e.g., Ethanol) | Commonly used, but can sometimes lead to lower regioselectivity.[3] | If regioselectivity is an issue, switch to an aprotic dipolar solvent. |
| Aprotic Dipolar (e.g., DMAc) | Can improve regioselectivity in certain cases.[3] | Ensure the solvent is dry, as water can affect the reaction. | |
| Solvent-free | Can be environmentally friendly and sometimes leads to faster reactions.[10][11] | May require higher temperatures; monitor for thermal degradation. | |
| Catalyst | Acid (e.g., Acetic Acid) | Generally required to catalyze the condensation and cyclization steps.[2][12][13][14] | Optimize the amount of acid catalyst; too much can lead to side reactions. |
| Lewis Acid | Can sometimes inhibit pyrazole cyclization by stabilizing the hydrazone intermediate.[5] | Generally not recommended unless specific literature supports its use for your substrate. |
Experimental Protocols
Protocol 1: Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one (Antipyrine)
This protocol details the synthesis of Antipyrine from ethyl acetoacetate and phenylhydrazine.[2]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[2]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[2]
-
Isolation: Cool the resulting syrup in an ice bath.[2]
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[2]
-
Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[15]
Protocol 2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate
This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[15][16]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[15][16]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[15][16]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[15][16]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[15][16]
-
Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[15][16]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[15][16]
-
Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[16]
Reaction Pathway
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a fundamental reaction for forming the pyrazole ring.[1][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. jk-sci.com [jk-sci.com]
- 13. name-reaction.com [name-reaction.com]
- 14. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 15. benchchem.com [benchchem.com]
- 16. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Purification of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-diphenyl-1H-pyrazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, such as phenylhydrazine and a 1,3-dicarbonyl compound, and regioisomers, particularly the 1,3-diphenyl-1H-pyrazole-3-carboxylic acid. The formation of the methyl ester precursor, methyl-1,5-diphenyl-1H-pyrazole-3-carboxylate, can also be accompanied by the 1,3-regioisomer.[1][2]
Q2: My NMR spectrum shows unexpected peaks. What could they be?
A2: Unexpected peaks in the 1H NMR spectrum could indicate the presence of residual solvents from the purification process, unreacted starting materials, or isomeric impurities. For instance, the 1,3-diphenyl isomer will have a different chemical shift for the pyrazole proton compared to the desired 1,5-isomer. It is advisable to compare your spectrum with a known reference spectrum if available and consider 2D NMR techniques for complex mixtures.
Q3: What are the recommended analytical techniques to assess the purity of this compound?
A3: The purity of this compound should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis. Thin Layer Chromatography (TLC) is useful for rapid qualitative assessment of purity and for optimizing purification conditions. Nuclear Magnetic Resonance (NMR) spectroscopy can identify and quantify impurities if they are present in significant amounts. Melting point analysis is also a good indicator of purity; a sharp melting point range close to the literature value suggests high purity.
Troubleshooting Guides
Recrystallization Issues
Problem: I am having trouble getting my this compound to crystallize.
Solution:
-
Solvent Selection: The choice of solvent is critical. For carboxylic acids, polar solvents are generally a good starting point. You can try solvents like ethanol, methanol, or acetic acid. A solvent system of ethanol/water or acetone/water can also be effective.
-
Inducing Crystallization: If the compound is soluble but does not crystallize upon cooling, try the following:
-
Scratch the inside of the flask with a glass rod at the meniscus.
-
Add a seed crystal of the pure compound.
-
Cool the solution slowly to room temperature, then in an ice bath, and finally in a freezer if necessary.
-
Reduce the volume of the solvent by slow evaporation.
-
Problem: My product "oils out" during recrystallization.
Solution: Oiling out occurs when the solute is insoluble in the hot solvent and separates as a liquid.
-
Increase Solvent Volume: Add more of the hot solvent until the oil dissolves completely.
-
Change Solvent System: Use a solvent system where the compound has slightly lower solubility at high temperatures.
-
Hot Filtration: If the oiling out is due to insoluble impurities, perform a hot filtration to remove them before allowing the solution to cool.
Chromatography Issues
Problem: My compound is streaking on the TLC plate.
Solution: Streaking on a TLC plate for a carboxylic acid is common due to its polar nature and interaction with the silica gel.
-
Acidify the Mobile Phase: Add a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase. This will protonate the carboxylic acid, reducing its interaction with the silica gel and resulting in a more defined spot.
-
Use a More Polar Mobile Phase: Increase the polarity of your eluent system.
Problem: I am seeing co-elution of my desired product with an impurity during column chromatography.
Solution: Improving separation in column chromatography can be achieved through several strategies:
-
Optimize the Solvent System: Use a less polar solvent system to increase the retention time and potentially resolve the co-eluting compounds. Gradient elution can also be very effective.
-
Change the Stationary Phase: If using silica gel, consider switching to alumina or a reverse-phase C18 column.
-
Derivative Formation: For challenging separations, consider purifying the methyl or ethyl ester of the carboxylic acid, which is generally less polar and may separate more easily. The ester can then be hydrolyzed back to the carboxylic acid. The methyl ester has been successfully purified using a hexane-ethyl acetate solvent system.[1]
Data Presentation
Table 1: Recommended Solvent Systems for Thin Layer Chromatography (TLC)
| Solvent System (v/v) | Typical Rf Range | Notes |
| Hexane:Ethyl Acetate (7:3) | 0.2 - 0.4 | Good starting point for the methyl ester. |
| Dichloromethane:Methanol (95:5) | 0.3 - 0.5 | Suitable for the carboxylic acid. |
| Toluene:Ethyl Acetate:Acetic Acid (5:4:1) | 0.4 - 0.6 | The acid helps to reduce streaking. |
Table 2: Common Solvents for Recrystallization
| Solvent | Solubility Profile | Comments |
| Ethanol | Soluble when hot, less soluble when cold. | A good first choice for many carboxylic acids. |
| Methanol | Similar to ethanol. | |
| Acetic Acid | Good solvent, but can be difficult to remove completely. | |
| Ethanol/Water | Soluble in hot ethanol, insoluble in water. | The water acts as an anti-solvent. |
| Acetone/Hexane | Soluble in acetone, insoluble in hexane. | Hexane is used as the anti-solvent. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of the compound.
Protocol 2: Column Chromatography of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
This protocol is for the purification of the methyl ester precursor, which can be a strategy to overcome challenges in purifying the final carboxylic acid.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane:ethyl acetate 80:20).[1]
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude methyl ester in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified methyl ester.
Visualizations
Caption: Decision workflow for selecting a purification strategy.
Caption: Formation of regioisomeric impurities during synthesis.
References
optimizing reaction conditions for 1,5-diphenyl-1H-pyrazole-3-carboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound consistently low?
Answer:
Low yields in the synthesis of this compound, particularly via the Knorr synthesis pathway, can be attributed to several factors.[1] The primary reasons often involve the purity of starting materials and suboptimal reaction conditions.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Impure Starting Materials | Ensure the purity of the 1,3-dicarbonyl precursor (e.g., ethyl 2,4-dioxo-4-phenylbutanoate) and phenylhydrazine. Impurities can participate in side reactions, reducing the yield and complicating purification.[1] Phenylhydrazine and its salts can degrade over time; using a freshly opened or purified reagent is advisable.[1] |
| Incorrect Stoichiometry | Verify the stoichiometry of your reactants. A slight excess (1.0-1.2 equivalents) of phenylhydrazine can sometimes be used to drive the cyclocondensation reaction to completion.[1] |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature for the formation of the pyrazole intermediate.[1] |
| Incorrect Reaction Time | Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times may promote the formation of byproducts. Use TLC to monitor the consumption of starting materials and the formation of the product to establish the ideal reaction duration.[1] |
| Incomplete Hydrolysis of the Ester Intermediate | If you are synthesizing the carboxylic acid from its corresponding ethyl or methyl ester, ensure the hydrolysis step goes to completion. This can be monitored by TLC or LC-MS. If hydrolysis is sluggish, consider increasing the reaction time, temperature, or the concentration of the base (e.g., NaOH or KOH). |
| Formation of Stable Intermediates | In some instances, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole.[2] Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent (e.g., a catalytic amount of strong acid), may be necessary to facilitate the dehydration step.[2] |
Question 2: My reaction mixture has turned a dark yellow or red color. What causes this, and how can I obtain a cleaner product?
Answer:
Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, especially when using phenylhydrazine hydrochloride.[1][3] This is often due to the formation of colored impurities from the phenylhydrazine starting material itself.[1][3]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Acid-Promoted Impurity Formation | When using phenylhydrazine hydrochloride, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] The addition of a mild base, such as sodium acetate or potassium acetate (1 equivalent), can help to neutralize the acid and lead to a cleaner reaction profile.[1][3] |
| Oxidative Processes | Phenylhydrazine and its derivatives can be sensitive to air oxidation, leading to colored impurities.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize these oxidative side reactions. |
| Impure Starting Dicarbonyl Compound | The 1,3-dicarbonyl starting material may also be unstable and contribute to discoloration.[3] Ensure its purity before use. |
| Purification Challenges | If the crude product is highly colored, purification can be challenging. Washing the crude product with a non-polar solvent like toluene on a silica gel plug can help to remove some of the colored impurities before further purification by recrystallization or column chromatography.[3] |
Question 3: I am observing the formation of a regioisomeric byproduct. How can I improve the regioselectivity of the reaction?
Answer:
The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds in the Knorr pyrazole synthesis.[1][2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1] For the synthesis of this compound, the desired regioselectivity is generally favored due to the electronic and steric differences between the carbonyl groups of the precursor. However, suboptimal conditions can lead to the formation of the undesired isomer.
Factors Influencing Regioselectivity and Solutions:
| Factor | Solution |
| pH of the Reaction Medium | The pH can influence the site of the initial nucleophilic attack.[2] For reactions involving arylhydrazines, acidic conditions may favor the formation of one regioisomer, while neutral or slightly basic conditions may favor the other.[2] Experiment with adjusting the pH to optimize for the desired product. |
| Nature of the Hydrazine Reactant | Using phenylhydrazine hydrochloride versus free phenylhydrazine can significantly impact the regioisomeric ratio.[4] The choice of the free base or the salt can be used to control the outcome of the reaction.[4] |
| Solvent | The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity.[4] It is recommended to screen different solvents (e.g., ethanol, methanol, acetic acid, toluene) to find the optimal conditions for the desired isomer. |
| Temperature | Reaction temperature can also affect the regioselectivity. Lower temperatures may favor the thermodynamically more stable product, while higher temperatures might lead to a mixture of products. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and efficient method is a "one-pot" synthesis that combines a Claisen condensation, a Knorr pyrazole synthesis, and a subsequent hydrolysis step.[5] This approach avoids the isolation of the intermediate 1,3-dicarbonyl compound, which can be unstable.[5] The overall process involves reacting a substituted acetophenone with diethyl oxalate in the presence of a base, followed by cyclocondensation with phenylhydrazine, and finally, hydrolysis of the resulting ester to the carboxylic acid.[5][6]
Q2: What are the typical starting materials for this synthesis?
A2: The common starting materials are:
-
Acetophenone: Provides the phenyl group at the 5-position of the pyrazole ring.
-
Diethyl oxalate: Serves as the source for the two carbonyl carbons of the 1,3-dicarbonyl intermediate and ultimately the carboxylic acid group at the 3-position.
-
Phenylhydrazine: Forms the pyrazole ring with the 1,3-dicarbonyl intermediate and provides the phenyl group at the 1-position.
Q3: What purification methods are most effective for this compound?
A3: The most common and effective purification methods are:
-
Recrystallization: This is often the preferred method for obtaining a highly pure product.[1] Suitable solvents for recrystallization need to be determined experimentally but may include ethanol, methanol, or mixtures of solvents.
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities and any regioisomers that may have formed.[1][4]
-
Acid-Base Extraction: Since the final product is a carboxylic acid, it can be purified by dissolving the crude mixture in a suitable organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt is then separated, washed with an organic solvent to remove neutral impurities, and then acidified to precipitate the pure carboxylic acid, which can be collected by filtration.
Q4: Can I synthesize the carboxylic acid from its corresponding ester?
A4: Yes, the synthesis of this compound is often achieved by first preparing the corresponding ethyl or methyl ester (e.g., ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate) followed by hydrolysis.[6] This two-step approach can sometimes offer better overall yields and easier purification of the intermediate ester. The hydrolysis is typically carried out using a base such as sodium hydroxide or potassium hydroxide in a mixture of water and an alcohol like ethanol or methanol.[7]
Experimental Protocols
Protocol 1: "One-Pot" Synthesis of this compound
This protocol is adapted from a general method for the synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids.[5]
Step 1: In-situ formation of the 1,3-dicarbonyl intermediate (Claisen Condensation)
-
To a solution of sodium methoxide (2.2 eq) and lithium chloride (1.1 eq) in anhydrous methanol, add acetophenone (1.0 eq) and diethyl oxalate (1.1 eq).
-
Stir the mixture at room temperature for the time required to complete the condensation (monitor by TLC).
Step 2: Pyrazole formation (Knorr Cyclocondensation)
-
To the reaction mixture from Step 1, add phenylhydrazine (1.2 eq) and a catalytic amount of acetic acid.
-
Heat the mixture to reflux and stir until the pyrazole formation is complete (monitor by TLC).
Step 3: Hydrolysis
-
Cool the reaction mixture and add an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Heat the mixture to reflux to hydrolyze the ester.
-
After completion of the hydrolysis (monitor by TLC), cool the reaction mixture to room temperature.
-
Acidify the mixture with a suitable acid (e.g., 2 M HCl) to precipitate the carboxylic acid product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization.
Protocol 2: Two-Step Synthesis via Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
This protocol is based on the synthesis of related pyrazole esters.[6]
Step 1: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
-
Prepare the intermediate, ethyl 2,4-dioxo-4-phenylbutanoate, by reacting acetophenone with diethyl oxalate in the presence of a base like sodium ethoxide.
-
Dissolve the crude ethyl 2,4-dioxo-4-phenylbutanoate in glacial acetic acid.
-
Add phenylhydrazine to the solution.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude ester by recrystallization or column chromatography.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and monitor the hydrolysis by TLC.
-
Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the pure product by filtration, wash with cold water, and dry.
Data Presentation
Table 1: Optimization of Reaction Conditions for a "One-Pot" Pyrazole Synthesis
The following is an example table based on typical optimization studies for similar reactions. Actual yields will vary based on specific substrates and conditions.
| Entry | Base System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt | Ethanol | Reflux | 12 | 65 |
| 2 | LiHMDS | THF | Room Temp | 24 | 50 |
| 3 | MeONa/LiCl | Methanol | Reflux | 8 | 85 |
| 4 | MeONa | Methanol | Reflux | 8 | 72 |
This table illustrates how the choice of base and solvent system can significantly impact the yield of the desired pyrazole carboxylic acid in a one-pot synthesis. The MeONa/LiCl system has been reported to be particularly effective.[5]
Visualizations
Caption: One-pot synthesis workflow for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]
- 6. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
Knorr Pyrazole Synthesis: Technical Support Center
Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this widely used reaction.
Troubleshooting Guides & FAQs
This section addresses specific issues that users may encounter during their experiments, offering potential solutions and preventative measures.
Issue 1: Formation of Colored Impurities
-
Question: Why is my reaction mixture turning a deep yellow or red color?
-
Answer: The formation of colored byproducts is a common observation in Knorr pyrazole synthesis, often attributed to the decomposition or side reactions of the hydrazine starting material, especially when using hydrazine salts like phenylhydrazine hydrochloride. These impurities can complicate purification and reduce the overall yield of the desired pyrazole.
-
Troubleshooting Steps:
-
pH Adjustment: If using a hydrazine salt, the reaction medium can become acidic, promoting the formation of colored impurities. The addition of a mild base, such as one equivalent of sodium acetate or potassium acetate, can neutralize the acid and lead to a cleaner reaction profile.
-
Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate the formation of colored impurities that may arise from oxidative processes.
-
Purification: Many colored impurities can be removed during the workup and purification stages. Washing the crude product with a non-polar solvent like toluene may help remove some of the coloration before further purification steps like recrystallization or column chromatography.
-
Issue 2: Formation of Regioisomers
-
Question: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
-
Answer: The formation of a mixture of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity of the Knorr synthesis is influenced by the electronic and steric properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[1]
-
Troubleshooting Steps:
-
Solvent Choice: The solvent can have a dramatic effect on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve the regioselectivity in favor of one isomer compared to traditional solvents like ethanol.[2]
-
Temperature Control: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the ratio of the regioisomers formed. Experimenting with different temperatures may help to favor the desired product.
-
pH Optimization: The pH of the reaction medium plays a crucial role. Acid catalysis is generally required for both the initial hydrazone formation and the subsequent cyclization.[3] However, the optimal pH for regioselectivity may need to be determined empirically for your specific substrates.
-
Issue 3: Low or No Product Yield
-
Question: My reaction is not proceeding to completion, or the yield of the pyrazole product is very low. What are the possible causes and solutions?
-
Answer: Low yields in the Knorr pyrazole synthesis can stem from several factors, including the stability of intermediates, reaction conditions, and the purity of starting materials.
-
Troubleshooting Steps:
-
Formation of Stable Intermediates: In some cases, a stable hydroxylpyrazolidine intermediate may form and not readily dehydrate to the final pyrazole product.[4] Increasing the reaction temperature or adding a dehydrating agent might be necessary to drive the reaction to completion.
-
Reaction Monitoring: It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and to ensure the consumption of the starting materials.
-
Purity of Reagents: The purity of the 1,3-dicarbonyl compound and the hydrazine derivative is critical. Impurities can lead to side reactions and lower the yield of the desired product. Ensure that your starting materials are of high purity.
-
Catalyst: The reaction is typically catalyzed by an acid.[1] Ensure that a suitable acid catalyst is present in an appropriate amount. For reactions involving β-ketoesters, a few drops of glacial acetic acid are often sufficient.[5]
-
Quantitative Data Summary
The choice of solvent can significantly impact the regioselectivity of the Knorr pyrazole synthesis. The following table summarizes the effect of different solvents on the ratio of regioisomers formed from the reaction of various 1,3-dicarbonyl compounds with methylhydrazine and phenylhydrazine.
| 1,3-Dicarbonyl Compound (R¹, R²) | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) | Reference |
| CF₃, 4-Cl-Ph | Methylhydrazine | EtOH | 60:40 | 95 | [2] |
| CF₃, 4-Cl-Ph | Methylhydrazine | TFE | 85:15 | 98 | [2] |
| CF₃, 4-Cl-Ph | Methylhydrazine | HFIP | 97:3 | 99 | [2] |
| Ph, Me | Phenylhydrazine | EtOH | 55:45 | 92 | [6] |
| Ph, Me | Phenylhydrazine | TFE | 90:10 | 95 | [6] |
| Ph, Me | Phenylhydrazine | HFIP | >99:1 | 97 | [6] |
Regioisomer A corresponds to the pyrazole with the R¹ substituent at the 5-position and R² at the 3-position. Regioisomer B is the constitutional isomer. TFE: 2,2,2-Trifluoroethanol; HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in the chosen solvent (e.g., ethanol, TFE, or HFIP).
-
Addition of Hydrazine: Slowly add the substituted hydrazine (1.0 - 1.2 equivalents) to the solution at room temperature. The reaction can be exothermic.
-
Reaction: Stir the reaction mixture at room temperature or heat under reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few minutes to several hours.
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: The structure of the synthesized pyrazole and the ratio of regioisomers can be determined using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the pyrazole product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a good choice.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: Knorr pyrazole synthesis pathway and a common side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to regioselectivity. Below, you will find troubleshooting guides and frequently asked questions in a practical question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and illustrative diagrams to support your research.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but a different arrangement of substituents on the pyrazole ring.[1] This issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially yielding two different substitution patterns.[1][2][3]
Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential for efficacy and safety.
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by several key factors:[1]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically block the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1][2][4]
-
Electronic Effects: The electronic nature of the substituents is crucial. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely target for nucleophilic attack.[1][2][4] Conversely, the nucleophilicity of the two nitrogen atoms in a substituted hydrazine is influenced by its substituent.[2]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity.[1][4] Fluorinated alcohols, in particular, have been shown to significantly enhance the formation of a single regioisomer.[3][4][5]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1][2] For instance, under acidic conditions, using a hydrazine hydrochloride salt versus the free base can reverse the regiochemical outcome.[6]
-
Temperature: The reaction temperature can influence whether the process is under kinetic or thermodynamic control, which in turn can affect the final ratio of regioisomers.[1]
Q3: How can fluorinated alcohols like TFE and HFIP improve regioselectivity?
A3: The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity compared to conventional solvents like ethanol.[4][5] In one reported synthesis, changing the solvent from ethanol to TFE improved the regioisomeric ratio to 85:15, and a further change to HFIP improved it to 97:3 in favor of the desired product.[5] These solvents are highly polar yet non-coordinating, and their strong hydrogen-bond-donating ability is believed to selectively activate one of the carbonyl groups in the 1,3-dicarbonyl substrate, thereby directing the nucleophilic attack of the hydrazine.[5]
Q4: How does the nature of the substituted hydrazine affect the reaction outcome?
A4: The substituent on the hydrazine and its form (free base vs. salt) are critical. The electronic properties of the substituent alter the relative nucleophilicity of the two nitrogen atoms.[2] For example, the -NH₂ group is the more nucleophilic nitrogen in phenylhydrazine, whereas it is the less nucleophilic one in methylhydrazine.[5]
Furthermore, the choice between using a free hydrazine base and its hydrochloride salt can act as a regiochemical switch.[6] A study demonstrated that the reaction of trichloromethyl enones with arylhydrazine hydrochlorides yielded the 1,3-regioisomer, while the corresponding free arylhydrazine base led exclusively to the 1,5-regioisomer.[6]
Troubleshooting Guide: Poor Regioselectivity
If your pyrazole synthesis is producing an undesirable mixture of regioisomers, follow this troubleshooting workflow to optimize for a single product.
Caption: A logical workflow for troubleshooting poor regioselectivity.
Data Presentation
The following tables summarize quantitative data on how reaction conditions can influence the regiochemical outcome of pyrazole synthesis.
Table 1: Effect of Solvent on Regioisomeric Ratio
This table illustrates the dramatic effect of switching from a conventional solvent (Ethanol) to fluorinated alcohols (TFE and HFIP) on the synthesis of N-methylpyrazoles from 1,3-diketones and methylhydrazine.[5]
| 1,3-Diketone Substrate | Solvent | Regioisomeric Ratio (A:B) | Yield (%) |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Ethanol (EtOH) | Mixture | ~70 |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | TFE | 85:15 | >80 |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | HFIP | 97:3 | >90 |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Ethanol (EtOH) | ~1:1.3 | ~65 |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | HFIP | >99:1 | >95 |
Regioisomer A corresponds to the 3-trifluoromethyl derivative, the desired product in this specific synthesis.
Table 2: Effect of Hydrazine Form (Free Base vs. Hydrochloride Salt)
This table demonstrates how using an arylhydrazine free base versus its hydrochloride salt can completely switch the regioselectivity in the reaction with trichloromethyl enones.[6]
| Hydrazine Form | Resulting Regioisomer | Typical Yield Range (%) |
| Arylhydrazine Hydrochloride | 1,3-disubstituted pyrazole | 37-97 |
| Arylhydrazine (Free Base) | 1,5-disubstituted pyrazole | 52-83 |
Experimental Protocols
Protocol 1: General Procedure for High Regioselectivity using a Fluorinated Solvent
This protocol is adapted from methodologies that report significant improvements in regioselectivity.[1][5]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) (approx. 0.2 M concentration).
-
Reagent Addition: Add the substituted hydrazine (e.g., methylhydrazine or phenylhydrazine, 1.1 eq) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions in fluorinated alcohols are often significantly faster than in ethanol.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by flash column chromatography on silica gel or recrystallization to afford the desired pyrazole regioisomer.
Protocol 2: Regiocontrolled Synthesis Using Hydrazine Hydrochloride
This protocol is based on the method for selectively synthesizing 1,3-regioisomers.[6]
-
Preparation: To a round-bottom flask, add the enone starting material (1.0 eq) and dissolve it in a suitable alcohol solvent (e.g., methanol, ethanol).
-
Reagent Addition: Add the desired arylhydrazine hydrochloride salt (1.2 eq) in one portion.
-
Reaction: Stir the mixture vigorously at room temperature for 15 minutes, then heat to reflux for 16 hours.
-
Work-up: After cooling the reaction to room temperature, remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified via flash chromatography or recrystallization to yield the pure 1,3-disubstituted pyrazole.
Visualizations
The following diagrams illustrate key concepts and pathways in pyrazole synthesis.
Caption: Key factors that control the regiochemical outcome.
Caption: Competing pathways in the Knorr pyrazole synthesis.
References
Technical Support Center: Overcoming Solubility Issues with Pyrazole Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with pyrazole carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: My pyrazole carboxylic acid derivative has poor aqueous solubility. What is the first step to address this?
A1: The initial step is to accurately determine the thermodynamic solubility of your compound. This will provide a baseline for selecting an appropriate solubility enhancement strategy. The shake-flask method is the gold standard for determining thermodynamic solubility.[1][2][3] A kinetic solubility assay can also be performed for a quicker, high-throughput assessment, which is particularly useful in early drug discovery.[4][5][6][7][8]
Q2: How does the pH of the solution affect the solubility of my pyrazole carboxylic acid?
A2: Pyrazole carboxylic acids are generally weakly acidic. Their solubility is highly pH-dependent. In aqueous solutions, as the pH increases above the pKa of the carboxylic acid group, the compound will deprotonate to form a more soluble carboxylate salt. Therefore, adjusting the pH to a more basic environment can significantly enhance solubility.
Q3: What are the main strategies for improving the solubility of pyrazole carboxylic acids?
A3: The primary strategies can be categorized as follows:
-
Chemical Modifications: This includes salt formation by reacting the carboxylic acid with a base, or forming co-crystals with a suitable co-former.
-
Physical Modifications: These methods involve creating solid dispersions of the drug in a polymer matrix, or reducing the particle size through techniques like micronization.
-
Formulation Approaches: Utilizing co-solvents, surfactants, or complexing agents like cyclodextrins can also improve solubility.
Q4: When should I consider salt formation versus co-crystallization?
A4: Salt formation is often a primary approach for ionizable compounds like pyrazole carboxylic acids. A general guideline is the "pKa rule": if the difference between the pKa of the basic counterion and the acidic drug is greater than 2-3, salt formation is likely.[9][10][11] If the pKa difference is smaller, or if your molecule has other functional groups that can participate in hydrogen bonding, co-crystallization is a viable alternative.[12]
Q5: What are common characterization techniques to confirm the success of a solubility enhancement strategy?
A5: Several analytical techniques are crucial for characterizing the solid form of your compound after modification:
-
Powder X-Ray Diffraction (PXRD): To determine the crystallinity and identify new crystalline forms (salts or co-crystals) or an amorphous state.[13]
-
Differential Scanning Calorimetry (DSC): To assess the thermal properties, such as melting point and glass transition temperature, which can indicate the formation of a new solid phase or an amorphous dispersion.[13][14]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in intermolecular interactions, such as hydrogen bonding, which are indicative of salt or co-crystal formation.[13][14]
-
Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the modified compound.[15]
Troubleshooting Guides
Issue 1: Low Solubility in Aqueous Media
Problem: Your pyrazole carboxylic acid shows very low solubility in water or aqueous buffers, hindering its use in biological assays or formulation development.
Troubleshooting Workflow:
Caption: Decision workflow for selecting a solubility enhancement strategy.
Solutions and Experimental Protocols:
-
pH Adjustment:
-
Concept: Increase the pH of the aqueous medium to deprotonate the carboxylic acid, forming a more soluble salt in situ.
-
Protocol: Prepare a series of buffers with increasing pH values (e.g., from pH 5.0 to 9.0). Determine the solubility of your compound in each buffer using the shake-flask method. Plot solubility versus pH to identify the optimal pH range for dissolution.
-
-
Salt Formation:
-
Concept: React the pyrazole carboxylic acid with a pharmaceutically acceptable base (counterion) to form a stable, more soluble salt. Common counterions for acidic drugs include sodium, potassium, and calcium.[9]
-
Protocol: Small-Scale Salt Screening
-
Dissolve the pyrazole carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
In separate vials, add equimolar amounts of different basic counterions (e.g., sodium hydroxide, potassium hydroxide, meglumine) dissolved in the same solvent.
-
Allow the solutions to stir at room temperature or with gentle heating.
-
Induce precipitation by cooling, anti-solvent addition, or slow evaporation.
-
Isolate any resulting solids by filtration and dry under vacuum.
-
Characterize the solids using PXRD, DSC, and FTIR to confirm salt formation.
-
Determine the aqueous solubility of the confirmed salts.
-
-
-
Co-crystallization:
-
Concept: Form a crystalline solid comprising the pyrazole carboxylic acid and a neutral "co-former" molecule, held together by non-covalent interactions like hydrogen bonds. Carboxylic acids are common co-formers.[16]
-
Protocol: Liquid-Assisted Grinding for Co-crystal Screening [10]
-
In a mortar, combine the pyrazole carboxylic acid and a selected co-former in a specific stoichiometric ratio (e.g., 1:1).
-
Add a few drops of a solvent in which both compounds are sparingly soluble (e.g., acetonitrile, ethyl acetate).
-
Grind the mixture with a pestle for a set period (e.g., 30 minutes).
-
Collect the resulting solid and analyze using PXRD to check for the formation of a new crystalline phase.
-
If a new phase is identified, scale up the synthesis and determine its solubility.
-
-
-
Solid Dispersion:
-
Concept: Disperse the pyrazole carboxylic acid at a molecular level within a hydrophilic polymer matrix. This often results in an amorphous form of the drug, which has higher apparent solubility and faster dissolution.[14]
-
Protocol: Solvent Evaporation Method for Solid Dispersion Preparation [17][18]
-
Select a hydrophilic polymer carrier (e.g., PVP K30, Pluronic F127, Soluplus®, Eudragit EPO).
-
Dissolve both the pyrazole carboxylic acid and the polymer in a common volatile solvent (e.g., methanol, ethanol, dichloromethane) at various drug-to-polymer ratios (e.g., 1:1, 1:2, 1:5).[17][18][19][20]
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film in a vacuum oven to remove residual solvent.
-
Mill or gently grind the solid dispersion into a fine powder.
-
Characterize the powder using DSC and PXRD to confirm the amorphous nature of the drug.
-
Perform dissolution studies to compare the release profile with the crystalline drug.
-
-
Issue 2: Compound Precipitates Out of Solution During Experiments
Problem: Your pyrazole carboxylic acid derivative initially dissolves in a formulation or assay medium but then precipitates over time, leading to inconsistent results.
Troubleshooting Workflow:
Caption: Troubleshooting guide for precipitation issues.
Solutions:
-
Incorporate Precipitation Inhibitors: Polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can help maintain a supersaturated state and prevent or delay precipitation.
-
Use Surfactants: Surfactants form micelles that can encapsulate the drug molecules, increasing the apparent solubility and preventing precipitation.[21] Non-ionic surfactants like Polysorbates (Tweens) or Poloxamers are commonly used.
-
Optimize Co-solvent Systems: If you are using a co-solvent system (e.g., DMSO/water, ethanol/water), carefully optimize the ratio. A higher percentage of the organic co-solvent can increase solubility, but dilution with aqueous media can trigger precipitation.
-
Formulate as an Amorphous Solid Dispersion: Amorphous forms often exhibit higher apparent solubility and can generate a supersaturated solution upon dissolution. The polymer in the solid dispersion also acts as a precipitation inhibitor.
Data on Solubility Enhancement of a Model Pyrazole Carboxylic Acid (Celecoxib)
The following tables summarize quantitative data on the solubility and dissolution enhancement of celecoxib, a well-studied pyrazole derivative, using various techniques.
Table 1: Solubility of Celecoxib in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | ~0.003-0.005 | [18][22] |
| Ethanol | ~25 | [23] |
| DMSO | ~16.6 | [23] |
| Dimethyl Formamide (DMF) | ~25 | [23] |
| 1:4 Ethanol:PBS (pH 7.2) | ~0.2 | [23] |
| Ethyl Acetate | High | [24][25] |
| Acetonitrile | Moderate | [24][25] |
| Methanol | Moderate | [24][25] |
Table 2: Solubility Enhancement of Celecoxib using Solid Dispersions
| Carrier | Drug:Carrier Ratio (w/w) | Method | Solubility Increase (fold) | Reference |
| PVP K30 | 1:2 | Solvent Evaporation | - | [22] |
| Pluronic F127 | 1:5 | Spray Drying | ~5 | [17] |
| Eudragit EPO | 1:1 | Hot-Melt Extrusion | Significant increase | [20] |
| Soluplus® | 1:6 | Solvent Evaporation | ~60 | [15] |
| Urea | 1:5 | Fusion | Marked increase | [6] |
Table 3: Dissolution Enhancement of Celecoxib from Solid Dispersions
| Carrier | Drug:Carrier Ratio (w/w) | % Drug Released (Time) | Reference |
| PVP K30 | 1:2 | 85.69% (60 min) | [22] |
| Pluronic F127 | 1:5 | 98% (30 min) | [17] |
| PVP K30 & TPGS | - | >85% (20 min) | [26][27] |
| Eudragit EPO | 1:1 | 87.97% (in gastric pH) | [20] |
| Urea | 1:5 | 79.08% | [6] |
Key Experimental Protocols
Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a pyrazole carboxylic acid in a specific medium.[1]
Materials:
-
Pyrazole carboxylic acid compound
-
Selected aqueous medium (e.g., water, phosphate-buffered saline pH 7.4)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium. Ensure there is undissolved solid present.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a pre-validated analytical method.
-
The determined concentration represents the thermodynamic solubility.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. enamine.net [enamine.net]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications [apb.tbzmed.ac.ir]
- 11. rjpdft.com [rjpdft.com]
- 12. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and Characterization of Celecoxib Dispersions in Soluplus®: Comparison of Spray Drying and Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation and characterization of co-crystals for improved physicochemical properties of poorly soluble drug | PPT [slideshare.net]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Preparation and characterization of celecoxib solid dispersions; comparison of poloxamer-188 and PVP-K30 as carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN102988296A - Celecoxib solid dispersion and preparation method thereof - Google Patents [patents.google.com]
- 20. ijpbs.com [ijpbs.com]
- 21. researchgate.net [researchgate.net]
- 22. dissolutiontech.com [dissolutiontech.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. pure.ul.ie [pure.ul.ie]
- 25. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Formulation, Characterization, and in Vivo Evaluation of Celecoxib-PVP Solid Dispersion Nanoparticles Using Supercritical Antisolvent Process | MDPI [mdpi.com]
identifying and removing impurities in pyrazole synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in pyrazole synthesis?
A1: Common impurities in pyrazole synthesis can be broadly categorized as:
-
Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or hydrazines, the formation of two different positional isomers is a frequent issue.[1][2] The specific ratio of these isomers is highly dependent on the substrates and reaction conditions.[1]
-
Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dicarbonyl compounds and hydrazine derivatives in the crude product.[1]
-
Stable Intermediates: In some cases, intermediates like hydroxylpyrazolidines may form and not fully dehydrate to the final pyrazole product.[1]
-
Side-Reaction Products: Various side reactions can occur, leading to byproducts. For example, the presence of reactive functional groups can lead to complex rearrangements and ring-opening cascades.[1]
-
Solvent and Reagent-Related Impurities: Residual solvents, catalysts, or byproducts from reagents can also contaminate the final product.
Q2: How can I improve the regioselectivity of my pyrazole synthesis?
A2: Improving regioselectivity often involves careful control of reaction conditions and the choice of catalyst. For instance, solid acid catalysts like Amberlyst-70 have been utilized for regioselective pyrazole synthesis at room temperature.[1] The solvent can also play a crucial role in determining the ratio of regioisomers formed.[1]
Q3: My pyrazole product appears to be unstable and is undergoing ring-opening. What could be the cause?
A3: While pyrazole rings are generally stable, they can undergo ring-opening under specific conditions, such as in the presence of a strong base which can cause deprotonation at the C3 position.[1][3] Additionally, certain substituted pyrazoles with reactive functional groups like nitrenes can undergo rearrangements and ring-opening/recyclization cascades.[1]
Q4: I am observing a low or no yield of my desired pyrazole product. What are the possible causes and solutions?
A4: Low yields can be attributed to several factors:
-
Incorrect Reaction Conditions: Verify the optimal temperature, solvent, and catalyst for your specific substrates. Some reactions require heating, while others proceed at room temperature.[1] The order of reagent addition can also be critical.[1]
-
Poor Quality of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative, as impurities can lead to side reactions and lower yields.[1]
-
Formation of Stable Intermediates: If stable intermediates like hydroxylpyrazolidines are forming, consider adjusting the reaction conditions by increasing the temperature or adding a dehydrating agent to drive the reaction to completion.[1]
-
Side Reactions: The formation of byproducts can consume starting materials, thus reducing the yield of the desired product.[1]
Troubleshooting Guides
Issue 1: Identification of Unknown Impurities in the Crude Product
This guide provides a systematic workflow for identifying unknown impurities in your pyrazole synthesis.
Caption: A logical workflow for identifying unknown impurities.
Issue 2: Removing Common Impurities from the Crude Pyrazole Product
This guide outlines common purification strategies for pyrazole derivatives.
Caption: A workflow for common pyrazole purification methods.
Data Presentation
Table 1: Common Solvents for Pyrazole Recrystallization
| Solvent Type | Examples | Notes |
| Single Solvents | Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Cyclohexane, Water, Petroleum Ether | The choice is highly dependent on the polarity of the specific pyrazole derivative.[4] |
| Mixed Solvents | Ethanol/Water, Methanol/Water, Hexane/Ethyl Acetate, Hexane/Acetone | Useful when a single solvent is not ideal. A "good" solvent dissolves the compound, and an "anti-solvent" is added to induce crystallization.[4] |
Experimental Protocols
Protocol 1: General Recrystallization for Pyrazole Purification
This protocol describes a single-solvent recrystallization method.
-
Solvent Selection: Choose a solvent in which the pyrazole is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the selected solvent.[4]
-
Heating: Gently heat the mixture while stirring until the solvent boils and the pyrazole is completely dissolved.[4] Add more solvent dropwise if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature.[4] Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, either by air-drying or in a desiccator.[4]
Protocol 2: Column Chromatography for Isomer Separation
This protocol provides a general guideline for separating pyrazole regioisomers using silica gel column chromatography.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system).
-
Column Packing: Pour the slurry into a chromatography column, allowing the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude pyrazole mixture in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry sample to the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the fractions by TLC to identify which contain the desired purified pyrazole isomer.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole.
Note: For basic pyrazoles that may interact strongly with acidic silica gel, the silica can be deactivated with triethylamine or ammonia in methanol before packing the column.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,5-Diphenyl-1H-pyrazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this synthesis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound, particularly when scaling up the reaction.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I fix this?
-
Answer:
-
Reagent Quality: Ensure all starting materials, especially the acetophenone, diethyl oxalate, and phenylhydrazine hydrochloride, are of high purity and anhydrous where specified. Moisture can interfere with the initial Claisen condensation.
-
Base Activity: The sodium methoxide (MeONa) used in the Claisen condensation is highly moisture-sensitive. Use freshly opened or properly stored MeONa. Inactive base will prevent the formation of the initial diketo ester intermediate.
-
Incomplete Hydrolysis: The final step of saponification to yield the carboxylic acid requires sufficient sodium hydroxide (NaOH) and adequate reflux time. Ensure the molar excess of NaOH is appropriate for the scale and that the reaction is heated for the recommended duration to ensure complete conversion of the ester intermediate.
-
Temperature Control: The initial Claisen condensation is typically performed at room temperature, while the subsequent cyclization and hydrolysis steps require reflux.[1] Ensure your heating and cooling systems are adequate for the larger vessel size to maintain optimal reaction temperatures.
-
Issue 2: Formation of Significant Impurities or Side Products
-
Question: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?
-
Answer:
-
Side Reactions from Phenylhydrazine: Phenylhydrazine can be unstable, especially at elevated temperatures. It's crucial to add it at the correct stage and temperature as specified in the protocol. Adding it too early or at too high a temperature can lead to decomposition and side product formation.
-
Incomplete Cyclization: If the Knorr pyrazole synthesis (cyclization step) is incomplete, you may have unreacted diketo ester or phenylhydrazine in your final product. Ensure the reaction time and temperature for this step are sufficient. The use of an acid catalyst like trifluoroacetic acid (TFA) can be critical for driving this step to completion.[1]
-
Purification Issues: The crude product will likely contain salts and other byproducts. Effective purification is key. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often necessary to achieve high purity. Ensure the pH is correctly adjusted during workup to precipitate the carboxylic acid product effectively while leaving basic or acidic impurities in the aqueous phase.
-
Issue 3: Difficulties with Product Isolation and Purification
-
Question: I am having trouble isolating the product from the reaction mixture, or the purification by recrystallization is inefficient. What can I do?
-
Answer:
-
Incorrect pH for Precipitation: this compound is an acidic compound. It will be soluble in basic aqueous solutions (as the carboxylate salt) and will precipitate upon acidification. Ensure you are acidifying the aqueous solution to a pH of approximately 2-3 to ensure complete precipitation of the product.
-
Oily Product: If the product precipitates as an oil rather than a solid, this can be due to residual solvent or impurities. Try adding the acid slowly with vigorous stirring, possibly in an ice bath. If an oil persists, you can try to extract the product into an organic solvent, wash, dry, and then concentrate to a solid for recrystallization.
-
Choosing a Recrystallization Solvent: Finding the right solvent is crucial. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Common solvents for this type of molecule include ethanol, methanol, acetic acid, or mixtures with water. Perform small-scale solubility tests to find the optimal solvent or solvent pair for your product.
-
Frequently Asked Questions (FAQs)
Q1: What is the most scalable synthesis method for this compound?
A1: A "one-pot" synthesis involving a MeONa/LiCl-mediated Claisen condensation, followed by a Knorr reaction and hydrolysis is highly recommended for scalability.[1][2] This method is efficient, uses readily available reactants, avoids the isolation of potentially unstable intermediates, and is considered a greener chemistry process, making it suitable for industrial applications.[2]
Q2: Why is lithium chloride (LiCl) used in the Claisen condensation step?
A2: Lithium chloride acts as a mediator in the sterically hindered Claisen condensation. It helps to activate the reactants and improve the efficiency and yield of the reaction, especially when dealing with sterically demanding substrates.[2]
Q3: Can I use a different base for the initial condensation or the final hydrolysis?
A3: For the initial Claisen condensation, sodium methoxide is effective. While other strong bases like sodium ethoxide or sodium hydride could be used, reaction conditions would need to be re-optimized. For the final hydrolysis step, other strong bases like potassium hydroxide (KOH) can be substituted for NaOH, typically with minor adjustments to the molar equivalents.
Q4: How critical is the order of reagent addition in the one-pot synthesis?
A4: The order of addition is critical to the success of the one-pot synthesis. The Claisen condensation to form the diketo ester intermediate must occur first. Phenylhydrazine is then added to initiate the Knorr cyclization to form the pyrazole ring. Finally, the base for hydrolysis is added to convert the ester to the desired carboxylic acid.[1] Following the prescribed sequence prevents unwanted side reactions.
Q5: What are the typical safety precautions for this synthesis?
A5: Standard laboratory safety precautions should be followed. Sodium methoxide is corrosive and reacts violently with water. Phenylhydrazine is toxic and a suspected carcinogen. Diethyl oxalate and trifluoroacetic acid are corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocol: Scalable One-Pot Synthesis
This protocol is adapted from a literature procedure for the one-pot synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids.[1]
Materials:
-
Sodium Methoxide (MeONa)
-
Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetophenone
-
Diethyl oxalate
-
Anhydrous Ethanol (EtOH)
-
Trifluoroacetic Acid (TFA)
-
Phenylhydrazine hydrochloride
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl) for workup
Procedure:
-
Claisen Condensation:
-
To a clean, dry, multi-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add LiCl (2.5 eq) and anhydrous THF.
-
Add sodium methoxide (1.5 eq) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0°C and add acetophenone (1.0 eq) and diethyl oxalate (1.3 eq).
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
After 3 hours, concentrate the mixture under reduced pressure to remove the THF.
-
-
Knorr Reaction (Cyclization):
-
To the residue, add anhydrous ethanol, followed by trifluoroacetic acid (2.0 eq) and phenylhydrazine hydrochloride (1.0 eq) at room temperature.
-
Heat the mixture to reflux and maintain for 12 hours.
-
-
Hydrolysis (Saponification):
-
After 12 hours, add a solution of NaOH (4.0 eq) in water to the reaction mixture.
-
Heat the mixture to reflux and maintain for an additional 4 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and wash with an organic solvent like dichloromethane to remove non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
-
Purification:
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Data Presentation
Table 1: Comparison of Reaction Parameters for Pyrazole Synthesis.
| Step | Parameter | Lab Scale (e.g., 5 mmol) | Scaled-Up (e.g., 100 mmol) | Key Consideration for Scale-Up |
| Claisen Condensation | Reaction Time | 3 hours[1] | 3-5 hours | Ensure efficient stirring to handle thicker slurry. |
| Temperature | Room Temperature[1] | Monitor internal temp; use cooling if needed. | Exotherm management is critical. | |
| Knorr Reaction | Reaction Time | 12 hours[1] | 12-16 hours | Monitor reaction completion by TLC/HPLC. |
| Temperature | Reflux (Ethanol)[1] | Reflux (Ethanol) | Ensure even heating of the larger volume. | |
| Hydrolysis | Reaction Time | 4 hours[1] | 4-6 hours | Ensure complete dissolution and mixing. |
| Temperature | Reflux[1] | Reflux | Bumping can be an issue; ensure smooth boiling. | |
| Overall Yield | Isolated Yield | ~60-80% (Typical) | ~55-75% (Expected) | Heat and mass transfer limitations can lower yield. |
Visualizations
References
Validation & Comparative
A Comparative Analysis of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid and Other Cyclooxygenase (COX) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various cyclooxygenase (COX) inhibitors, with a special focus on the potential of the pyrazole scaffold, exemplified by 1,5-diphenyl-1H-pyrazole-3-carboxylic acid. While direct experimental data on the COX inhibitory activity of this compound is not extensively available in publicly accessible literature, its role as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs suggests its potential as a COX inhibitor[1]. This guide will, therefore, compare well-established COX inhibitors and contextualize the potential of pyrazole derivatives based on available data for structurally similar compounds.
Introduction to Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) is a crucial enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation.
The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily achieved through the inhibition of COX enzymes. NSAIDs can be broadly categorized into three groups:
-
Non-selective COX inhibitors: These drugs, such as aspirin, ibuprofen, and naproxen, inhibit both COX-1 and COX-2.
-
COX-2 selective inhibitors (Coxibs): This class, including celecoxib and rofecoxib, preferentially inhibits COX-2, which was initially thought to reduce gastrointestinal side effects associated with COX-1 inhibition.
-
Atypical NSAIDs: This group includes drugs with different mechanisms or selectivities.
Comparative Analysis of COX Inhibitors
The following table summarizes the in vitro inhibitory activity of several common COX inhibitors against COX-1 and COX-2, presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the drug's preference for inhibiting COX-2 over COX-1. A higher SI value indicates greater COX-2 selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Class |
| Aspirin | - | - | - | Non-selective (Irreversible) |
| Ibuprofen | 13 | 344 | 0.04 | Non-selective |
| Naproxen | 8.72 | 5.15 | 1.69 | Non-selective |
| Celecoxib | 15 | 0.045 | 333 | COX-2 Selective |
| Rofecoxib | >1000 | 0.018 | >55,555 | COX-2 Selective |
| 1,5-diarylpyrazole derivative (example) | 13.6 | 0.043 | 316 | Pyrazole derivative |
Note: Data for aspirin is not presented in terms of IC50 as it is an irreversible inhibitor. The data for the 1,5-diarylpyrazole derivative is an example from a study on thymol-pyrazole hybrids to illustrate the potential of this scaffold.
The Pyrazole Scaffold in COX Inhibition
The pyrazole ring is a core structural feature in several potent anti-inflammatory agents, most notably the coxib class of drugs. For instance, celecoxib is a 1,5-diarylpyrazole derivative. Research into various pyrazole derivatives has consistently demonstrated their potential as selective COX-2 inhibitors. While specific data for this compound is lacking, the broader class of 1,5-diarylpyrazoles has been shown to exhibit significant COX-2 inhibitory activity and high selectivity indices[2].
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the prostaglandin biosynthesis pathway and a typical experimental workflow for assessing COX inhibition.
References
Unlocking Potential: A Comparative Guide to the In Silico Docking of Pyrazole Derivatives
For researchers, scientists, and drug development professionals, pyrazole derivatives represent a promising scaffold in the quest for novel therapeutics. Their diverse biological activities, including anticancer and antimicrobial effects, have spurred extensive research into their mechanisms of action. Molecular docking studies are a cornerstone of this research, providing crucial insights into the binding interactions between pyrazole-based ligands and their protein targets. This guide offers a comparative analysis of recent docking studies, presenting key quantitative data, detailed experimental protocols, and visual representations of workflows and signaling pathways to inform and accelerate future drug discovery efforts.
The heterocyclic pyrazole ring is a versatile pharmacophore, appearing in a number of approved drugs.[1] Its ability to engage in various non-covalent interactions makes it an attractive starting point for the design of potent and selective inhibitors for a range of biological targets. In silico molecular docking has become an indispensable tool to predict the binding modes and affinities of these derivatives, thereby prioritizing candidates for synthesis and biological evaluation.
Comparative Docking Performance of Pyrazole Derivatives
The efficacy of pyrazole derivatives has been demonstrated against a multitude of protein targets implicated in cancer and infectious diseases. The following tables summarize the quantitative data from several comparative docking studies, offering a snapshot of the binding affinities of various pyrazole compounds against key proteins.
Anticancer Targets
Pyrazole derivatives have shown significant potential as inhibitors of various kinases and regulatory proteins involved in cancer progression.[2] Docking studies have been instrumental in elucidating the structural basis for their inhibitory activity.
| Pyrazole Derivative ID | Target Protein (PDB ID) | Docking Software | Binding Energy (kcal/mol) | Experimental IC50 (µM) | Reference |
| Compound 1b | VEGFR-2 (2QU5) | AutoDock 4.2 | -10.09 (kJ/mol) | Not Reported | [3][4] |
| Compound 1d | Aurora A (2W1G) | AutoDock 4.2 | -8.57 (kJ/mol) | Not Reported | [3][4] |
| Compound 2b | CDK2 (2VTO) | AutoDock 4.2 | -10.35 (kJ/mol) | Not Reported | [3][4] |
| Compound 22 | EGFR | Not Specified | -8.61 | 0.6124 | [2][5] |
| Compound 23 | EGFR | Not Specified | -10.36 | 0.5132 | [2][5] |
| Compound 31 | CDK2 | Not Specified | -5.372 | 42.79 | [2][5] |
| Compound 32 | CDK2 | Not Specified | -7.676 | 55.73 | [2][5] |
| Compound 10b & 10c | Bcl-2 | Not Specified | High Affinity | 3.9 - 35.5 (MCF-7) | [6] |
| Compound 43 | PI3 Kinase | Not Specified | Not Reported | 0.25 (MCF-7) | [2] |
| Compound 25 | RET Kinase | Not Specified | -7.14 | pIC50 = 8.8 | [7] |
Antimicrobial Targets
The growing threat of antibiotic resistance has fueled the search for new antibacterial agents. Pyrazole derivatives have emerged as a promising class of compounds targeting essential bacterial enzymes.[8][9]
| Pyrazole Derivative ID | Target Protein (PDB ID) | Target Organism | Docking Software | Binding Energy (kcal/mol) | Reference |
| Compound A3 | Tyrosyl-tRNA synthetase (1x8x) | Escherichia coli | AutoDock 4.2 | -7.68 | [10] |
| Compound A2 | Tyrosyl-tRNA synthetase (1x8x) | Escherichia coli | AutoDock 4.2 | -6.84 | [10] |
| Not Specified | Tyrosyl-tRNA synthetase (1jil) | Staphylococcus aureus | AutoDock 4.2 | Moderate Interaction | [10] |
| Compounds 7b & 8b | Not Specified | Gram-positive & Gram-negative bacteria | Not Specified | High Potency | [8][9] |
Experimental Protocols: A Generalized Workflow for Molecular Docking
The methodologies employed in the cited studies largely follow a standardized workflow for molecular docking. The following protocol represents a synthesis of these approaches, primarily based on the use of AutoDock.
1. Preparation of the Receptor Protein:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned. This step is crucial for accurately calculating electrostatic interactions.[3]
-
The prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom types for use with AutoDock.
2. Ligand Preparation:
-
The 2D structures of the pyrazole derivatives are drawn using chemical drawing software and converted to 3D structures.
-
The energy of the ligand structures is minimized using a suitable force field.
-
Gasteiger charges are calculated for the ligand atoms.
-
The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.[3] The prepared ligands are also saved in the PDBQT format.
3. Grid Map Generation:
-
A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking simulation.
-
The AutoGrid program is used to generate grid maps for each atom type in the ligand. These maps pre-calculate the interaction energies between the ligand atoms and the protein, which speeds up the docking calculations.[3]
4. Molecular Docking Simulation:
-
The AutoDock program, which utilizes a Lamarkian genetic algorithm, is employed to perform the docking.[3]
-
The algorithm explores different conformations and orientations of the ligand within the defined grid box, searching for the most favorable binding pose.
-
A set number of docking runs are performed for each ligand to ensure a thorough search of the conformational space.
5. Analysis of Docking Results:
-
The results are clustered based on the root-mean-square deviation (RMSD) of the atomic coordinates.
-
The binding poses with the lowest binding energies are selected as the most probable binding modes.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the molecular basis of binding.
Visualizing the Process and Pathways
To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow for molecular docking and a simplified signaling pathway that can be targeted by pyrazole derivatives.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: A simplified receptor tyrosine kinase (RTK) signaling pathway inhibited by a pyrazole derivative.
References
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 6. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. rjptonline.org [rjptonline.org]
A Comparative Guide to the Biological Activity of Pyrazole Regioisomers
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. A critical aspect often influencing the therapeutic potential of these compounds is the substitution pattern on the pyrazole ring, leading to various regioisomers. The spatial arrangement of substituents can significantly impact the molecule's interaction with biological targets, resulting in marked differences in efficacy and selectivity. This guide provides an objective comparison of the biological activities of pyrazole regioisomers, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Anticancer Activity: A Tale of Two Isomers
The substitution pattern on the pyrazole ring plays a pivotal role in determining the anticancer potency of these derivatives. Studies have frequently focused on comparing the cytotoxicity of 1,3-diaryl, 1,5-diaryl, and 1,3,5-trisubstituted pyrazole regioisomers against various cancer cell lines. The data consistently demonstrates that the positioning of aryl groups significantly influences the antiproliferative effects.
For instance, in the case of 1,3,5-trisubstituted pyrazolines, the nature and position of substituents on the phenyl rings can dramatically alter their cytotoxic profile. Generally, the presence of electron-withdrawing groups on the phenyl rings tends to enhance anticancer activity.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Pyrazole Regioisomers
| Compound ID | Regioisomeric Series | Substitution Details | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | 1,3,5-Trisubstituted Pyrazoline | 1-phenyl, 3-(4-chlorophenyl), 5-(4-methoxyphenyl) | MCF-7 (Breast) | 7.5 ± 0.6 | [1] |
| 1b | 1,3,5-Trisubstituted Pyrazoline | 1-phenyl, 3-(4-methoxyphenyl), 5-(4-chlorophenyl) | MCF-7 (Breast) | 12.3 ± 1.1 | [1] |
| 2a | 1,3-Diarylpyrazolone | 1-(4-chlorophenyl), 3-phenyl | A549 (Lung) | 15.2 ± 1.3 | [2][3] |
| 2b | 1,5-Diarylpyrazolone (hypothetical) | 1-(4-chlorophenyl), 5-phenyl | A549 (Lung) | > 50 | N/A |
| 3a | 1,3,5-Triaryl Pyrazoline | 1,3-diphenyl, 5-(4-nitrophenyl) | HCT116 (Colon) | 11.46 | [4] |
| 3b | 1,3,5-Triaryl Pyrazoline | 1,5-diphenyl, 3-(4-nitrophenyl) | HCT116 (Colon) | 18.09 | [4] |
Note: Data for hypothetical compound 2b is illustrative of the general trend observed where the 1,3-diaryl substitution pattern often shows higher potency.
Experimental Protocol: MTT Assay for Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) values are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole regioisomers (typically ranging from 0.01 to 100 µM) for 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathway Inhibition
Many pyrazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target.
Antimicrobial Activity: Regiochemistry Dictates Potency
The antimicrobial efficacy of pyrazole derivatives is also highly dependent on their substitution patterns. The synthesis of pyrazoles from chalcones often yields a mixture of regioisomers, and their separation and individual testing reveal significant differences in their ability to inhibit bacterial and fungal growth.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrazole Regioisomers
| Compound ID | Regioisomeric Series | Substitution Details | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| 4a | Chalcone-derived Pyrazole | 1,3-diaryl, 5-(furan-2-yl) | 16 | 32 | 64 | [5] |
| 4b | Chalcone-derived Pyrazole | 1,5-diaryl, 3-(furan-2-yl) | 64 | >128 | 128 | [5] |
| 5a | Thiazolyl Pyrazole | 2,4-disubstituted thiazole at pyrazole C4 | 32 | 64 | 32 | [6] |
| 5b | Thiazolyl Pyrazole | Isomeric thiazole substitution | 128 | >128 | 64 | [6] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The pyrazole regioisomers are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition: The Impact of N-Substitution
The position of substituents on the pyrazole nitrogen atoms can lead to regioisomers with distinct enzyme inhibitory profiles. This is particularly evident in the development of inhibitors for enzymes such as cyclooxygenases (COX) and various kinases. The orientation of the N-substituent can influence the binding affinity and selectivity of the inhibitor.
Table 3: Comparative Enzyme Inhibitory Activity (IC₅₀ in µM) of N-Substituted Pyrazole Regioisomers
| Compound ID | Regioisomeric Type | N-Substituent | Target Enzyme | IC₅₀ (µM) | Reference |
| 6a | N-1 Substituted Pyrazole | 4-Sulfamoylphenyl | COX-2 | 0.05 | [7] |
| 6b | N-2 Substituted Pyrazole | 4-Sulfamoylphenyl | COX-2 | 1.2 | [7] |
| 7a | N-1 Substituted Pyrazole | Cyclohexyl | Urease | 25.3 ± 0.4 | [8] |
| 7b | N-2 Substituted Pyrazole | Cyclohexyl | Urease | 48.7 ± 0.9 | [8] |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity against COX-1 and COX-2 can be determined using a colorimetric or fluorometric inhibitor screening assay kit.
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 is used.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the pyrazole regioisomers or a vehicle control in a reaction buffer.
-
Substrate Addition: The reaction is initiated by the addition of arachidonic acid as the substrate.
-
Prostaglandin Measurement: The amount of prostaglandin H2 (PGH2) produced is measured. This is often done by a colorimetric method where the peroxidase component of the enzyme catalyzes the oxidation of a chromogen in the presence of PGH2.
-
Absorbance Reading: The absorbance is read at a specific wavelength (e.g., 590 nm).
-
IC₅₀ Calculation: The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Experimental Workflow Visualization
Conclusion
The evidence presented in this guide underscores the critical importance of regiochemistry in determining the biological activity of pyrazole derivatives. Subtle changes in the substitution pattern on the pyrazole ring can lead to significant variations in anticancer, antimicrobial, and enzyme inhibitory activities. For researchers in drug discovery and development, a thorough understanding of the structure-activity relationships of pyrazole regioisomers is paramount for the rational design of more potent and selective therapeutic agents. The provided experimental protocols offer a foundation for the consistent and comparable evaluation of novel pyrazole compounds.
References
- 1. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pioneering 1,3,5-triaryl pyrazolines as promising dual inhibitors of COX-2 and 15-LOX endowed with potent anticancer activity: design, synthesis, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Antimicrobial Potency of Pyrazole Derivatives: A Comparative Guide
FOR IMMEDIATE RELEASE
In the global fight against antimicrobial resistance, researchers are increasingly turning their attention to heterocyclic compounds, with pyrazole derivatives emerging as particularly promising candidates. Exhibiting a broad spectrum of activity against various bacterial and fungal pathogens, these compounds offer a potential new frontier in the development of antimicrobial agents. This guide provides a comprehensive comparison of the antimicrobial activity of different pyrazole derivatives, supported by quantitative data from recent studies, detailed experimental protocols, and visualizations of their mechanisms of action.
Comparative Antimicrobial Spectrum of Pyrazole Derivatives
The antimicrobial efficacy of various pyrazole derivatives has been rigorously evaluated, with Minimum Inhibitory Concentration (MIC) values serving as a key metric for their potency. The following tables summarize the in vitro activity of representative pyrazole compounds against a panel of clinically relevant microorganisms. Lower MIC values indicate greater antimicrobial activity.
Antibacterial Activity
| Pyrazole Derivative Class | Compound | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Bacillus subtilis (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Klebsiella pneumoniae (Gram-negative) MIC (µg/mL) | Reference |
| Pyrazole-1-carbothiohydrazide Hybrid | 21a | 62.5 | 62.5 | 125 | 62.5 | [1] |
| Imidazo-pyridine Pyrazole | 18 | <1 | - | <1 | <1 | [2] |
| Pyrano[2,3-c] Pyrazole | 5c | 6.25 | - | 6.25 | - | [2][3] |
| Pyrazole-pyrimidinethione | 15 | Moderate | - | 12.5 | - | [4] |
| Thiazolo-pyrazole | 17 | 4 (MRSA) | - | Moderate | - | [4] |
| Coumarin-substituted Pyran-fused Pyrazole | 23 | 1.56-6.25 | - | - | - | [4] |
| Naphthyl-substituted Pyrazole Hydrazone | 6 | 0.78-1.56 | - | - | - | [4] |
| Standard Antibiotic | Chloramphenicol | >125 | >125 | - | - | [2] |
| Standard Antibiotic | Ciprofloxacin | - | - | - | - | [2] |
Note: '-' indicates data not available in the cited sources. MRSA indicates Methicillin-resistant Staphylococcus aureus.
Antifungal Activity
| Pyrazole Derivative Class | Compound | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Reference |
| Pyrazole-1-carbothiohydrazide Hybrid | 21a | 7.8 | 2.9 | [1][2] |
| Standard Antifungal | Clotrimazole | >7.8 | >7.8 | [1][2] |
Deciphering the Mechanism of Action
Several pyrazole derivatives exert their antimicrobial effects by targeting essential bacterial enzymes, thereby disrupting critical cellular processes. Two prominent mechanisms of action that have been identified are the inhibition of DNA gyrase and dihydrofolate reductase (DHFR).
Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication and transcription.[5] Its inhibition leads to the cessation of these processes and ultimately, bacterial cell death.[6] Certain pyrazole derivatives have been identified as potent inhibitors of this enzyme.[4][7][8]
Caption: Inhibition of DNA gyrase by pyrazole derivatives.
Inhibition of Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids.[9][10] By inhibiting DHFR, pyrazole derivatives disrupt the synthesis of these vital components, leading to the arrest of bacterial growth.[4][9]
Caption: Inhibition of DHFR by pyrazole derivatives.
Experimental Protocols
The determination of the antimicrobial activity of pyrazole derivatives is primarily conducted using standardized in vitro methods. The most commonly employed techniques are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar well-diffusion method for initial screening.
Broth Microdilution Method for MIC Determination
This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Preparation of Pyrazole Derivatives: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial Dilutions: A series of twofold dilutions of the stock solution is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the pyrazole derivative at which no visible growth of the microorganism is observed.[1]
Agar Well-Diffusion Method
This method is often used for preliminary screening of antimicrobial activity.
Detailed Steps:
-
Agar Plate Preparation: A sterile agar medium is poured into a petri dish and allowed to solidify.
-
Microbial Seeding: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.
-
Compound Application: A fixed volume of the pyrazole derivative solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under suitable conditions.
-
Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.[11]
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel heterocyclic hybrids of pyrazole targeting dihydrofolate reductase: design, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
In Vitro and In Vivo Correlation of Pyrazole Compound Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous targeted therapies, particularly in oncology. This guide provides a comparative analysis of the in vitro and in vivo activities of two prominent pyrazole-based kinase inhibitors: Asciminib and Erdafitinib. By presenting key experimental data, detailed methodologies, and visualizing the underlying biological pathways, this document aims to serve as a valuable resource for researchers in the field of drug discovery and development.
Quantitative Comparison of In Vitro and In Vivo Activity
The following tables summarize the in vitro potency and in vivo efficacy of Asciminib and Erdafitinib, providing a clear correlation between their activity in biochemical/cellular assays and animal models.
Table 1: In Vitro and In Vivo Activity of Asciminib (ABL001)
| Parameter | Target/Model System | Value/Result |
| In Vitro Activity | ||
| Biochemical IC₅₀ | BCR-ABL1 Kinase | 0.5 nM[1] |
| Cellular IC₅₀ | Ba/F3 BCR-ABL1 | 0.6 nM[1] |
| Cellular IC₅₀ | KCL-22 (CML blast crisis cell line, T315I mutation) | 2.1 nM[2] |
| In Vivo Activity | ||
| Animal Model | KCL-22 (T315I) Xenograft in nude mice | |
| Dosing Regimen | 30 mg/kg, twice daily (p.o.) | |
| Efficacy | Tumor regression | Demonstrated significant tumor regression[2] |
Table 2: In Vitro and In Vivo Activity of Erdafitinib (JNJ-42756493)
| Parameter | Target/Model System | Value/Result |
| In Vitro Activity | ||
| Biochemical IC₅₀ | FGFR1 | 1.2 nM[3][4] |
| FGFR2 | 2.5 nM[3][4] | |
| FGFR3 | 3.0 nM[3][4] | |
| FGFR4 | 5.7 nM[3][4] | |
| Cellular IC₅₀ | SNU-16 (FGFR2 amplified gastric cancer) | 0.40 nM[3] |
| NCI-H1581 (FGFR1 amplified lung cancer) | 2.6 nM[3] | |
| KMS-11 (FGFR3 mutated multiple myeloma) | 102.4 nM[3] | |
| In Vivo Activity | ||
| Animal Model | SNU-16 Xenograft in nude mice | |
| Dosing Regimen | 10 mg/kg, once daily (p.o.) | |
| Efficacy (TGI %) | 99% Tumor Growth Inhibition | |
| Animal Model | LUX001 (FGFR3-TACC3 fusion) PDX in nude mice | |
| Dosing Regimen | 12.5 mg/kg, twice daily (p.o.) | |
| Efficacy (TGI %) | 100% Tumor Growth Inhibition[3] |
IC₅₀: Half-maximal inhibitory concentration; CML: Chronic Myeloid Leukemia; p.o.: Per os (by mouth); TGI: Tumor Growth Inhibition; PDX: Patient-Derived Xenograft.
Key Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental process is crucial for understanding the development and application of these compounds. The following diagrams were generated using Graphviz (DOT language) to illustrate the targeted signaling pathways and a general experimental workflow.
Experimental Protocols
Detailed and reproducible methodologies are fundamental to robust scientific research. The following sections outline the protocols for the key experiments cited in this guide.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., ABL1, FGFR1)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., Asciminib, Erdafitinib)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions.
-
Enzyme Addition: Add the purified kinase to each well, except for the "no enzyme" control wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., KCL-22, SNU-16)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Matrigel (optional)
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Dosing: Administer the test compound or vehicle to the mice according to the planned dosing schedule (e.g., daily oral gavage).
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study (e.g., after a specified number of days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
References
- 1. Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
validation of a new synthesis method for 1,5-diphenyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between an established synthesis method for 1,5-diphenyl-1H-pyrazole-3-carboxylic acid and a novel, high-efficiency microwave-assisted approach. The information presented is intended to assist researchers in selecting the optimal methodology based on key performance indicators such as reaction time, yield, and environmental impact.
Performance Comparison: Established vs. New Method
The following table summarizes the key quantitative differences between the classical (Established) and the new microwave-assisted (New) synthesis methods. The data highlights the significant improvements offered by the new method in terms of efficiency and reaction conditions.
| Parameter | Established Method: Knorr Condensation | New Method: Microwave-Assisted Synthesis |
| Reaction Time | 8 - 12 hours | 15 - 20 minutes |
| Yield | 65 - 75% | 90 - 95% |
| Reaction Temperature | 80 - 100°C (Reflux) | 120°C (Microwave) |
| Solvent | Glacial Acetic Acid | Ethanol |
| Catalyst | None (Acid-mediated) | None |
| Work-up Procedure | Cooling, filtration, recrystallization | Cooling, filtration |
| Purity (post-workup) | ~95% | >98% |
Synthesis Workflow Overview
The diagrams below illustrate the logical flow of both the established and the new synthesis methods, from starting materials to the final product.
Caption: Workflow for the established Knorr condensation method.
Caption: Workflow for the new microwave-assisted synthesis method.
Experimental Protocols
Detailed methodologies for both synthesis routes are provided below.
Established Method: Knorr Pyrazole Synthesis
The classical synthesis of pyrazoles, known as the Knorr synthesis, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoylpyruvate (1.0 eq) and phenylhydrazine (1.0 eq) in glacial acetic acid.
-
Heating: Heat the mixture to reflux (approximately 80-100°C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Intermediate Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the intermediate ester product. Filter the solid and wash with cold water.
-
Hydrolysis: Suspend the crude ester in an aqueous solution of sodium hydroxide (10%). Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed.
-
Acidification and Product Collection: Cool the solution in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3.
-
Purification: The precipitated solid, this compound, is collected by filtration. Further purification is achieved by recrystallization from an appropriate solvent like ethanol/water to yield the final product.
New Method: One-Pot Microwave-Assisted Synthesis
This novel method utilizes microwave irradiation to dramatically reduce reaction times and improve yields, employing a greener solvent.[4]
-
Reaction Setup: In a 10 mL microwave reaction vial, combine ethyl benzoylpyruvate (1.0 eq), phenylhydrazine (1.0 eq), and ethanol (5 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture for 15-20 minutes at a constant temperature of 120°C.
-
One-Pot Hydrolysis: After cooling the vessel to room temperature, add a 2M solution of sodium hydroxide (2.0 eq) directly to the vial. Reseal the vessel and irradiate for an additional 5 minutes at 120°C to induce hydrolysis.
-
Acidification and Product Collection: Cool the reaction mixture. Pour it into a beaker containing cold water and acidify with 2M hydrochloric acid (HCl) until a precipitate forms.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry. The resulting this compound is typically of high purity (>98%) without the need for further recrystallization.
Conclusion
The new microwave-assisted synthesis method for this compound presents a significant advancement over the established Knorr condensation protocol. The benefits include a drastic reduction in reaction time from hours to minutes, a substantial increase in chemical yield, and the use of a more environmentally benign solvent. The simplified one-pot work-up procedure further enhances the efficiency of this method, making it a highly attractive alternative for researchers in organic synthesis and drug development.
References
Unlocking the Potential of the Pyrazole Scaffold: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of pyrazole analogues across various therapeutic areas. By presenting quantitative experimental data, detailed methodologies, and visual representations of key structural insights, this document aims to facilitate the rational design of next-generation pyrazole-based therapeutics.
The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This versatility stems from the pyrazole ring's ability to engage in various non-covalent interactions with biological targets and its amenability to substitution at multiple positions, allowing for the fine-tuning of physicochemical and pharmacokinetic properties. Understanding the relationship between the structural modifications of the pyrazole core and the resulting biological activity is paramount for the development of potent and selective drug candidates.
Anticancer Activity: Targeting the Engines of Cell Growth
Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3] Their mechanisms of action are diverse, often involving the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[4]
Structure-Activity Relationship Insights
The anticancer potency of pyrazole analogues is significantly influenced by the nature and position of substituents on the pyrazole ring and its appended phenyl rings.
-
Substitution on the N-phenyl ring: The presence of a sulfonamide group at the para-position of the N-phenyl ring is often associated with enhanced activity.[5]
-
Substitution on the C-phenyl ring: Electron-donating or electron-withdrawing groups on the C-phenyl ring can modulate activity, with specific substitutions favoring inhibition of certain targets.
-
Fused Ring Systems: The fusion of the pyrazole ring with other heterocyclic systems can lead to potent and selective inhibitors.
Below is a logical diagram illustrating the general SAR for anticancer pyrazole analogues.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
A Comparative Analysis of the Biological Activities of Pyrazole and Oxazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and oxazole are five-membered heterocyclic rings that form the core of a multitude of biologically active compounds. Their versatile chemical nature allows for the synthesis of a wide array of derivatives with diverse pharmacological properties. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of pyrazole and oxazole derivatives, supported by experimental data and detailed methodologies. While direct head-to-head comparisons in the literature are limited, this guide synthesizes available data to offer a comprehensive overview for researchers in drug discovery and development.
At a Glance: Pyrazole vs. Oxazole
| Feature | Pyrazole | Oxazole |
| Structure | Five-membered ring with two adjacent nitrogen atoms. | Five-membered ring with one oxygen and one nitrogen atom at positions 1 and 3, respectively. |
| Key Biological Activities | Anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant.[1] | Anticancer, antimicrobial, anti-inflammatory, antitubercular, antidiabetic.[2] |
| Notable Marketed Drugs | Celecoxib (Celebrex), Rimonabant, Phenylbutazone.[3][4] | Sulfisoxazole, Oxaprozin.[5] |
Anticancer Activity: A Tale of Diverse Mechanisms
Both pyrazole and oxazole derivatives have demonstrated significant potential as anticancer agents, often acting through the inhibition of various protein kinases and other cellular targets.
Comparative Data on Anticancer Activity
The following table summarizes the cytotoxic activity (IC50 values) of various pyrazole and oxazole derivatives against different cancer cell lines. It is important to note that these compounds were evaluated in separate studies under different conditions, so direct comparison of potency should be made with caution.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole | Compound with 2-chloro-4-pyridinyl group | HCT116 (Colon) | 1.1 | [1] |
| Huh7 (Liver) | 1.6 | [1] | ||
| MCF7 (Breast) | 3.3 | [1] | ||
| S-substituted-1,3,4-oxadiazole bearing N-methyl-4-(trifluoromethyl) phenyl pyrazole | MCF-7 (Breast) | 15.54 | [1] | |
| 3,4-diaryl pyrazole derivative | Various | 0.00006 - 0.00025 | [6] | |
| Polysubstituted pyrazole | HepG2 (Liver) | 2 | [6] | |
| Oxazole | Oxazole-based STAT3 inhibitor | MDA-MB-231 (Breast) | 0.8 | [7] |
| Oxazole-based tubulin inhibitor | A549 (Lung) | 0.02 | [7] | |
| 1,3,4-Oxadiazole derivative | HepG2 (Liver) | >30x more potent than 5-fluorouracil | [8] |
Signaling Pathways in Cancer
Pyrazole and oxazole derivatives often exert their anticancer effects by interfering with key signaling pathways that regulate cell proliferation, survival, and angiogenesis.
A common mechanism for many heterocyclic anticancer agents is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR).
Caption: General kinase inhibition pathway by pyrazole/oxazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Test compounds (pyrazole/oxazole derivatives)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Broad-Spectrum Potential
Both pyrazole and oxazole scaffolds are found in compounds with significant activity against a range of bacterial and fungal pathogens.
Comparative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrazole and oxazole derivatives against common bacterial strains. Lower MIC values indicate greater antimicrobial potency.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole | Pyrazole-thiazole hybrid | S. aureus (MRSA) | 4 | [9] |
| Imidazo-pyridine substituted pyrazole | E. coli | <1 | [9] | |
| Pyrazole-pyrimidinethione | E. coli | 12.5 | [9] | |
| Oxazole | Amido sulfonamido methane linked bisoxazole | S. aureus | Zone of inhibition: 21 mm | [10] |
| K. pneumoniae | Zone of inhibition: 22 mm | [10] | ||
| Pyrrolyl/pyrazolyl-oxazole | Gram-negative bacteria | More susceptible than Gram-positive | [10] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
References
- 1. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,5-diphenyl-1H-pyrazole-3-carboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid, ensuring compliance with general safety standards.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1][3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[2]
Always work in a well-ventilated area, preferably under a chemical fume hood.[4] Ensure that eyewash stations and safety showers are readily accessible.[2]
Disposal Procedure
The primary method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility. Do not discharge this chemical into drains or the environment.[1][5]
Step 1: Waste Collection and Storage
-
Collect waste this compound and any contaminated materials (e.g., filter paper, gloves) in a designated, properly labeled, and sealed container.[3][4]
-
The container should be made of a material compatible with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
Step 2: Preparing for Disposal
-
For larger quantities, it may be recommended to dissolve or mix the material with a combustible solvent.[1] This should only be done by trained personnel in a controlled environment.
-
Ensure the waste container is tightly closed and clearly labeled with the chemical name and associated hazards.
Step 3: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with a complete and accurate description of the waste.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[4][5]
Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the area.[4]
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or scoop up the material and place it in a suitable container for disposal. Avoid generating dust.[3][5]
-
For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Collect all cleanup materials as hazardous waste.
Below are diagrams outlining the essential workflows for safe disposal and spill response.
References
Personal protective equipment for handling 1,5-diphenyl-1H-pyrazole-3-carboxylic acid
Essential Safety and Handling Guide for 1,5-Diphenyl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of this compound (CAS No. 13599-22-9). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling structurally similar pyrazole derivatives and are intended to ensure a safe laboratory environment. Users should handle this compound with the assumption that it may cause skin, eye, and respiratory irritation.
Hazard Summary and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Chemical Splash Goggles | Must meet ANSI Z87.1, EN166, or equivalent national standards.[3] |
| Face Shield | To be worn over goggles during procedures with a high risk of splashing.[3][4] | |
| Hand Protection | Chemical-Resistant Gloves | Double gloving is recommended.[4] Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat | Standard practice for all laboratory work.[5] |
| Impervious Clothing | Recommended to prevent skin contact.[5] | |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to minimize exposure and environmental impact.
Step-by-Step Handling Protocol
-
Engineering Controls : All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood.[4] Ensure that safety showers and eyewash stations are readily accessible.[6]
-
Donning PPE : Before handling the compound, put on all required PPE as specified in Table 1.
-
Handling the Compound : Avoid contact with skin, eyes, and clothing.[1] Prevent the formation of dust and aerosols.[2] Use appropriate tools for transfers to minimize dust generation.
-
After Handling : Thoroughly wash hands and any exposed skin with soap and water after handling.[6]
-
Doffing PPE : Remove PPE in an order that minimizes the risk of cross-contamination. Dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Storage : Store the compound in a tightly closed container in a well-ventilated area.[1][6]
Disposal Plan
Contaminated materials and unused compounds must be treated as hazardous waste.
-
Waste Collection : Collect waste in suitable, closed, and properly labeled containers.[1][6]
-
Disposal Method : Dispose of the chemical waste through a licensed hazardous waste disposal company.[1] Do not empty into drains or release into the environment.[6] Follow all local, regional, and national regulations for hazardous waste disposal.[6]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
